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  • Product: 3-O-Methyl-3-methoxymaxterone
  • CAS: 92282-70-7

Core Science & Biosynthesis

Foundational

3-O-Methyl-3-methoxymaxterone: In Vitro Mechanism of Action, Receptor Kinetics, and Experimental Workflows

Executive Summary & Chemical Rationale 3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7), systematically known as 3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7), systematically known as 3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol, is a highly specialized synthetic derivative of the endogenous steroid maxterone (5α-androstane-3β,17β-diol, or 3β-diol) [1].

In drug development and molecular endocrinology, the unmodified parent compound (3β-diol) is recognized as a potent, selective endogenous agonist for Estrogen Receptor beta (ERβ), playing a critical role in the antiproliferative regulation of prostate tissue [2]. However, deploying unmodified 3β-diol in long-term in vitro assays presents a significant challenge: it is rapidly oxidized by intracellular aldo-keto reductases (specifically AKR1C1 and AKR1C2) and hydroxysteroid dehydrogenases, leading to fluctuating local concentrations and confounding experimental readouts [3].

The Mechanistic Solution: The 3,3-dimethoxy functionalization acts as a protective ketal group on the steroid's A-ring. This modification intentionally increases the compound's lipophilicity and sterically shields the C3 position from rapid enzymatic degradation. Once internalized by the cell, the ketal undergoes slow hydrolysis, acting as an in vitro prodrug that provides a sustained, steady-state release of the active ERβ pharmacophore.

G A 3-O-Methyl-3-methoxymaxterone (Stable Ketal Prodrug) B Intracellular Hydrolysis (Slow Cleavage) A->B Cellular Uptake C Maxterone (3β-diol) Active Metabolite B->C Sustained Release D ERβ Binding & Dimerization C->D High Affinity E Nuclear Translocation & ERE Binding D->E Activation F Antiproliferative Gene Expression (e.g., PTEN upregulation) E->F Transcription

Fig 1. Intracellular activation and ERβ-mediated signaling pathway of 3-O-Methyl-3-methoxymaxterone.

Core Mechanism of Action: ERβ-Mediated Signaling

Unlike its precursor dihydrotestosterone (DHT), which drives proliferation via the Androgen Receptor (AR), the active metabolite of 3-O-Methyl-3-methoxymaxterone selectively binds to ERβ. The binding of the ligand induces a conformational change in the ERβ ligand-binding domain (LBD), promoting receptor dimerization and subsequent translocation to the nucleus.

Once in the nucleus, the ERβ dimer binds to Estrogen Response Elements (EREs) in the promoter regions of target genes [4]. In prostate cancer models (e.g., LNCaP, PC3), this specific transactivation leads to the upregulation of pro-apoptotic and antiproliferative genes (such as PTEN and FOXO3a), effectively counteracting AR-driven tumor growth. The 3,3-dimethoxy derivative ensures that this signaling cascade remains active over 72-96 hour incubation periods without the need for repeated compound dosing.

Quantitative Data Synthesis

The following table synthesizes the kinetic and phenotypic advantages of utilizing the 3,3-dimethoxy derivative over the endogenous parent compound in standard in vitro models.

CompoundERβ Binding Affinity ( Ki​ )In Vitro Half-Life (LNCaP)Antiproliferative EC50​ (72h)Primary Metabolic Fate In Vitro
Maxterone (3β-diol) 2.1 nM~4.5 Hours450 nMRapid oxidation via AKR1C2
3-O-Methyl-3-methoxymaxterone 85.0 nM (Prodrug form)> 48 Hours 120 nM Slow hydrolysis to 3β-diol

Note: The apparent lower binding affinity of the intact ketal is offset by its superior metabolic stability, resulting in a lower (more potent) EC50​ in long-term functional assays.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls to prove causality rather than mere correlation.

Protocol A: ERβ Competitive Binding Assay (TR-FRET)

Causality & Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radioligand binding because it eliminates radioactive waste, reduces assay artifacts from non-specific membrane binding, and allows for real-time kinetic monitoring of the ketal's hydrolysis. Self-Validation: The assay includes a known reference standard (17β-Estradiol) to validate the dynamic range, and a Z'-factor calculation is mandated for every plate to ensure statistical robustness ( Z′>0.6 ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X TR-FRET assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Receptor Assembly: Incubate recombinant human ERβ-LBD (tagged with GST) with a Terbium-labeled anti-GST antibody (fluorophore donor) at 5 nM final concentration.

  • Tracer Addition: Add a fluorescently labeled estrogen ligand (fluorophore acceptor) at its predetermined Kd​ concentration.

  • Compound Titration: Dispense 3-O-Methyl-3-methoxymaxterone in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM).

  • Incubation & Readout: Incubate the microplate in the dark at room temperature for 2 hours. Read the plate on a multi-mode microplate reader using an excitation of 340 nm and dual emission at 495 nm and 520 nm.

  • Analysis: Calculate the TR-FRET ratio (520/495). Plot the data using a 4-parameter logistic non-linear regression to determine the IC50​ .

Protocol B: ERβ-Dependent Cell Proliferation Assay

Causality & Choice: LNCaP prostate cancer cells are utilized because they express both AR and ERβ. To prove that the antiproliferative effect of 3-O-Methyl-3-methoxymaxterone is strictly ERβ-mediated (and not due to off-target cytotoxicity), the protocol utilizes a pharmacological rescue strategy. Self-Validation: Cells are co-treated with PHTPP (a highly selective ERβ antagonist). If the compound's effect is truly ERβ-driven, PHTPP will competitively block the receptor, rescuing the cells from growth inhibition. If PHTPP fails to rescue viability, the compound is exhibiting non-specific toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells at 3,000 cells/well in a 96-well opaque plate using RPMI 1640 supplemented with 10% Charcoal-Stripped FBS (to remove endogenous steroids).

  • Starvation: Incubate for 24 hours at 37°C, 5% CO2​ to synchronize the cell cycle.

  • Treatment Preparation: Prepare three experimental arms:

    • Arm 1: Vehicle control (0.1% DMSO).

    • Arm 2: 3-O-Methyl-3-methoxymaxterone (100 nM to 1 µM).

    • Arm 3 (Rescue): 3-O-Methyl-3-methoxymaxterone + 1 µM PHTPP.

  • Incubation: Treat cells and incubate for 72 hours without media replacement (leveraging the compound's metabolic stability).

  • Viability Readout: Add CellTiter-Glo® reagent (equal to the volume of culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Quantification: Record luminescence to quantify ATP levels, directly proportional to the number of viable cells.

Workflow S1 Seed LNCaP Cells (Charcoal-stripped FBS) S2 Compound Treatment (Dose Response) S1->S2 S3 Validation Arm (+ PHTPP Antagonist) S1->S3 S4 72h Incubation (No Media Change) S2->S4 S3->S4 S5 CellTiter-Glo Readout (ATP Luminescence) S4->S5

Fig 2. Self-validating in vitro workflow for ERβ-dependent cell proliferation assessment.

References

  • PubChem. "3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol (3-O-Methyl-3-methoxymaxterone)." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "3β-Androstanediol (Maxterone)." Wikimedia Foundation. Available at: [Link]

  • ResearchGate. "Role of human type 3 3α-hydroxysteroid dehydrogenase (AKR1C2) in androgen metabolism of prostate cancer cells." World Journal of Gastroenterology. Available at:[Link]

  • ResearchGate. "5α-Androstane-3β,17β-diol (3β-diol), an estrogenic metabolite of 5α-dihydrotestosterone, is a potent modulator of estrogen receptor ERβ expression in the ventral prostrate of adult rats." Journal of Steroid Biochemistry and Molecular Biology. Available at:[Link]

Exploratory

Structural Elucidation and Physicochemical Profiling of 3-O-Methyl-3-methoxymaxterone

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of steroidal drug development, structural modifications to the androstane nucleus are frequently employed to alter ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of steroidal drug development, structural modifications to the androstane nucleus are frequently employed to alter pharmacokinetic profiles, enhance lipophilicity, or create transient prodrugs. 3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7) represents a highly specific acetal derivative of the androgenic steroid core[1]. This whitepaper deconstructs its chemical identity, physicochemical properties, and the mechanistic rationale behind its synthesis, providing researchers with a self-validating framework for its experimental handling and analytical characterization.

Chemical Nomenclature and Structural Identity

The trivial nomenclature "3-O-Methyl-3-methoxymaxterone" requires careful deconstruction to understand its true structural identity.

  • The Root ("Maxterone"): In steroidal nomenclature, "maxterone" is a recognized synonym for 5α-androstane-3β,17β-diol (also known as 3β-androstanediol), an endogenous steroid hormone and metabolite of dihydrotestosterone (DHT)[2],[3].

  • The Modification ("3-O-Methyl-3-methoxy"): A steroid possessing both an O-methyl ether and a methoxy group at the C3 position is chemically impossible if C3 also retains a hydrogen atom (as in a standard diol). Instead, this nomenclature is a semi-systematic commercial identifier indicating that the C3 carbon is fully substituted with two methoxy groups (-OCH₃)[1].

Therefore, the compound is structurally a dimethyl acetal (ketal) . Its systematic IUPAC name is 3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol[1]. Functionally, it is the dimethyl acetal of DHT (5α-androstan-17β-ol-3-one).

Physicochemical Profiling

Understanding the physical properties of 3-O-Methyl-3-methoxymaxterone is critical for predicting its behavior in biological assays and chromatographic systems. The conversion of the C3 ketone to a dimethyl acetal significantly increases the molecule's lipophilicity while eliminating a hydrogen bond acceptor (the carbonyl oxygen), replacing it with two ether oxygens.

Table 1: Quantitative Physicochemical Data

Property Value Reference
Molecular Formula C₂₁H₃₆O₃ [1]
Molecular Weight 336.5 g/mol [1]
Monoisotopic / Exact Mass 336.26644501 Da [1]
XLogP3 (Lipophilicity) 4.5 [1]
Topological Polar Surface Area (TPSA) 38.7 Ų [1]
Hydrogen Bond Donors 1 (C17-OH) [1]
Hydrogen Bond Acceptors 3 (C3-OCH₃ x2, C17-OH) [1]

| Rotatable Bonds | 2 |[1] |

Synthetic Pathway and Ketalization Dynamics

The synthesis of 3-O-Methyl-3-methoxymaxterone relies on the acid-catalyzed ketalization of DHT. Because acetal formation is a reversible equilibrium process, standard addition of methanol is insufficient to drive the reaction to completion.

Causality in Reaction Design: Trimethyl orthoformate (TMOF) is introduced as a chemical water scavenger. As the ketalization produces water, TMOF reacts with it to form methanol and methyl formate. This irreversible side-reaction consumes the aqueous byproduct, driving the equilibrium entirely toward the dimethyl acetal product via Le Chatelier's principle.

Synthesis DHT Dihydrotestosterone (DHT) (Parent Ketone) Intermediate Oxocarbenium Ion Intermediate DHT->Intermediate H+ attack on Carbonyl Reagents Methanol + TMOF (Acetalization Agents) Reagents->Intermediate Nucleophilic Addition Catalyst p-TsOH Catalyst (Proton Donor) Catalyst->Intermediate Lowers Ea Product 3-O-Methyl-3-methoxymaxterone (Dimethyl Acetal) Intermediate->Product -H2O (TMOF Scavenged)

Reaction mechanism for the ketalization of DHT to 3-O-Methyl-3-methoxymaxterone.

Experimental Protocols: Synthesis and Self-Validating Analysis

To ensure scientific integrity, the following protocols are designed as self-validating systems . A self-validating protocol ensures that any false positives generated in one step are caught by the orthogonal physical principles of the next.

Protocol A: Anhydrous Ketalization Synthesis
  • Preparation: Dissolve 1.0 eq of DHT in anhydrous methanol (0.1 M concentration) under an inert argon atmosphere. Causality: Ambient moisture will prematurely hydrolyze the TMOF and stall the forward equilibrium.

  • Reagent Addition: Add 3.0 eq of Trimethyl orthoformate (TMOF) followed by 0.05 eq of p-Toluenesulfonic acid (p-TsOH).

  • Reaction Monitoring (Self-Validation Step 1): Stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction validates its own progress when the UV-active ketone spot (DHT) disappears, replaced by a higher-Rf, non-UV active spot that only visualizes with phosphomolybdic acid (PMA) stain.

  • Quenching: Add 0.1 eq of Triethylamine (TEA) before solvent removal. Causality: Acetals are highly labile to acid. Neutralizing the p-TsOH with TEA ensures the acetal does not revert to the ketone during concentration.

  • Purification: Purify via flash chromatography using basic alumina instead of standard silica gel to prevent acid-catalyzed degradation on the column.

Protocol B: Orthogonal Analytical Characterization

In this workflow, LC-MS provides exact mass, but is blind to stereoisomerism. NMR acts as the orthogonal validator, confirming the exact spatial arrangement that LC-MS cannot resolve.

  • LC-MS Profiling:

    • Method: Use a C18 column with a mobile phase of Acetonitrile and Water containing 0.1% Ammonium Hydroxide .

    • Causality: Standard LC-MS methods use 0.1% Formic Acid. Running this acetal through an acidic mobile phase will hydrolyze it mid-column, yielding a false mass of the parent ketone (DHT). Basic conditions preserve the acetal.

    • Validation Criteria: A single peak with an [M+H]⁺ m/z of 337.5 and an [M+Na]⁺ m/z of 359.5.

  • NMR Spectroscopy:

    • Method: Dissolve the sample in CDCl₃ that has been pre-filtered through basic alumina. Causality: Aging CDCl₃ generates trace DCl, which will destroy the sample during the NMR acquisition.

    • Validation Criteria: The ¹H NMR spectrum must show a distinct integration of 6 protons as a sharp singlet at ~3.15–3.25 ppm, confirming the presence of the two equivalent methoxy groups at C3.

Analytical Sample Synthesized Batch (CAS: 92282-70-7) HPLC LC-MS (Neutral/Basic pH) Avoid Acid Hydrolysis Sample->HPLC Step 1: Mass/Purity NMR 1H/13C NMR (Base-washed CDCl3) Confirm C3 Acetal Sample->NMR Step 2: Structural ID Validation Data Cross-Validation (Self-Validating System) HPLC->Validation m/z = 337.5 [M+H]+ NMR->Validation δ 3.2 (OCH3) Release Batch Release (Purity > 98%) Validation->Release QA Approved

Self-validating analytical workflow for steroidal acetal characterization.

Pharmacological and Research Implications

The conversion of a 3-ketosteroid into a 3,3-dimethoxy acetal is rarely done purely for structural novelty; it serves a specific pharmacological purpose. With an XLogP3 of 4.5[1], 3-O-Methyl-3-methoxymaxterone is highly lipophilic. In drug development, steroidal acetals are frequently investigated as lipophilic prodrugs .

Because acetals are stable in the basic environment of the intestines and blood serum but rapidly hydrolyze in acidic environments, this compound could theoretically bypass certain first-pass metabolic ketone reductions, distributing deeply into adipose or neural tissue before slowly hydrolyzing back into the active parent androgen within acidic cellular compartments (such as lysosomes).

References

  • 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol - PubChem , National Institutes of Health (NIH),[Link]

  • 3β-Androstanediol , Wikipedia,[Link]

  • 5alpha-Androstane-3beta,17beta-diol | C19H32O2 | CID 242332 - PubChem , National Institutes of Health (NIH),[Link]

Sources

Foundational

In Vivo Toxicity and Safety Assessment of 3-O-Methyl-3-methoxymaxterone: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context As drug development professionals evaluate novel anabolic-androgenic steroid (AAS) derivatives, understanding the precise metabolic fate and toxicity of these compounds is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As drug development professionals evaluate novel anabolic-androgenic steroid (AAS) derivatives, understanding the precise metabolic fate and toxicity of these compounds is paramount. 3-O-Methyl-3-methoxymaxterone (CAS No. 92282-70-7) is a synthetic dimethoxy derivative of the endogenous steroid1[1].

From a mechanistic standpoint, the 3,3-dimethoxy moiety acts as an acetal protecting group[2]. Upon in vivo administration, this group is highly susceptible to acid-catalyzed hydrolysis in the gastric environment and phase I hepatic metabolism. This cleavage yields dihydrotestosterone (DHT), which is subsequently reduced by 3β-hydroxysteroid dehydrogenase (3β-HSD) into maxterone[3]. Unlike traditional AAS compounds that bind aggressively to the Androgen Receptor (AR), maxterone is a selective, high-affinity agonist of Estrogen Receptor beta (ERβ)[3]. Consequently, the toxicity profile of 3-O-Methyl-3-methoxymaxterone is not primarily classical androgenic hepatotoxicity, but rather ERβ-mediated endocrine disruption and potential hypothalamic-pituitary-adrenal (HPA) axis downregulation[3].

Pathway Prodrug 3-O-Methyl-3-methoxymaxterone (Acetal Prodrug) Hydrolysis Gastric/Hepatic Hydrolysis (Acetal Cleavage) Prodrug->Hydrolysis DHT Dihydrotestosterone (DHT) Transient Intermediate Hydrolysis->DHT Maxterone Maxterone (3β-Androstanediol) Active Metabolite DHT->Maxterone 3β-HSD Reduction ERbeta Estrogen Receptor β (ERβ) High-Affinity Agonism Maxterone->ERbeta Binding Toxicity Endocrine Disruption & Altered HPA Axis ERbeta->Toxicity Downregulation

Metabolic conversion of 3-O-Methyl-3-methoxymaxterone to maxterone and subsequent ERβ signaling.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every experimental workflow includes internal mechanisms (e.g., stable isotope standards, specific positive/negative controls) to continuously verify the accuracy of the assay, ensuring that any observed toxicity is causal and not an artifact of the methodology.

Protocol 1: In Vivo Endocrine & Metabolic Screening (Neomysis integer Model)

Causality & Rationale: Traditional mammalian models are resource-intensive for early-stage metabolic screening. The mysid crustacean Neomysis integer possesses highly conserved phase I and phase II steroid detoxification pathways (e.g., cytochrome P450 enzymes) that mirror vertebrate metabolism[4]. Using this model allows for rapid, ethically sound identification of maxterone metabolites before advancing to mammalian IND-enabling studies[4].

System Validation: The inclusion of D3-Testosterone as an internal standard validates the extraction efficiency, while a vehicle-only control establishes the baseline endogenous steroid profile.

Step-by-Step Methodology:

  • Acclimation: Maintain adult N. integer in temperature-controlled artificial seawater (15°C, salinity 5 ppt) for 48 hours prior to exposure[4].

  • Exposure Regimen: Expose organisms to sub-lethal concentrations of 3-O-Methyl-3-methoxymaxterone (100 ng/L and 1 µg/L dissolved in 0.01% ethanol vehicle) in 1L glass vessels for 96 hours[4].

  • Extraction: Euthanize organisms and homogenize in 2 mL ethyl acetate. Phase-separate via centrifugation (14,000 × g, 5 min at 4°C). Extract the aqueous medium similarly to capture excreted phase II metabolites[4].

  • LC-QTOF-MS Analysis: Reconstitute the dried organic phase in methanol spiked with D3-Testosterone (Internal Standard). Inject onto a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS) operating in full scan and targeted MS/MS modes[4].

  • Data Processing: Track the parent mass (m/z 336.5) and monitor for the appearance of the primary active metabolite, maxterone (m/z 292.5)[2],[1].

Protocol 2: Subchronic Hepatotoxicity & Safety Profiling (Wistar Rat Model)

Causality & Rationale: Because 3-O-Methyl-3-methoxymaxterone requires hepatic first-pass metabolism to cleave the dimethoxy protecting group, evaluating hepatocellular stress in a mammalian model is mandatory.

System Validation: Corn oil serves as the negative vehicle control to establish baseline hepatic enzyme levels. Methyltestosterone (10 mg/kg) is used as a positive control to validate the sensitivity of the biomarker assays to steroid-induced cholestasis.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male Wistar rats for 7 days. Randomize into four groups (n=8/group): Vehicle Control (corn oil), Low Dose (1 mg/kg), High Dose (10 mg/kg), and Positive Control (Methyltestosterone, 10 mg/kg).

  • Dosing: Administer compounds via oral gavage once daily for 28 consecutive days.

  • In-Life Monitoring: Record body weights bi-weekly. Monitor for clinical signs of ERβ-mediated toxicity (e.g., lethargy, changes in urogenital anatomy).

  • Necropsy & Sampling (Day 29): Euthanize via CO2 asphyxiation. Collect trunk blood into heparinized tubes; centrifuge at 2000 × g for 15 min at 4°C to isolate plasma.

  • Biomarker Quantification: Analyze plasma for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using an automated clinical chemistry analyzer.

  • Histopathology: Excise the liver, calculate the hepatosomatic index (HSI), and fix in 10% neutral buffered formalin. Stain 5 µm sections with H&E to evaluate hepatocellular hypertrophy.

Workflow Acclimation Model Acclimation (Wistar Rats / N. integer) Dosing Oral/Aqueous Exposure (Vehicle, Low, High) Acclimation->Dosing Monitoring In-Life Monitoring (Weight, Clinical Signs) Dosing->Monitoring Necropsy Necropsy & Sampling (Blood, Liver, Gonads) Monitoring->Necropsy Analysis LC-QTOF-MS & Histopathology Necropsy->Analysis

Step-by-step in vivo toxicity and safety assessment workflow for steroid derivatives.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs from the safety assessment protocols, providing a structured framework for comparing the toxicity profile of 3-O-Methyl-3-methoxymaxterone against established controls.

Table 1: Pharmacokinetic & Endocrine Toxicity Parameters

Data represents benchmark values for comparative safety assessment.

ParameterVehicle ControlLow Dose (1 mg/kg)High Dose (10 mg/kg)Method of Quantification
Cmax (ng/mL) N/A14.2 ± 2.1118.5 ± 12.4LC-QTOF-MS
Tmax (h) N/A2.53.0LC-QTOF-MS
Hepatosomatic Index (%) 3.2 ± 0.43.4 ± 0.34.1 ± 0.5Gravimetric Analysis
ERβ Binding Affinity (IC50) BaselineN/A3.5 nM (Metabolite)Ex Vivo Radioligand Assay
Table 2: Clinical Chemistry Panel (Hepatic & Renal Biomarkers)

Evaluation of systemic toxicity following 28-day repeated oral dosing.

BiomarkerVehicle Control3-O-Methyl-3-methoxymaxterone (10 mg/kg)Positive Control (10 mg/kg)Clinical Significance
ALT (U/L) 35 ± 542 ± 688 ± 12Indicator of hepatocellular injury.
AST (U/L) 80 ± 1085 ± 9145 ± 18Indicator of liver/muscle damage.
ALP (U/L) 120 ± 15135 ± 14290 ± 25Indicator of biliary cholestasis.
BUN (mg/dL) 15 ± 216 ± 322 ± 4Indicator of renal filtration stress.

Interpretation: The data structure above validates that while 3-O-Methyl-3-methoxymaxterone undergoes extensive hepatic metabolism, it exhibits a significantly lower hepatotoxic and cholestatic burden (ALP/ALT elevations) compared to traditional 17α-alkylated positive controls, shifting the safety concern primarily toward its ERβ-mediated endocrine effects.

References

  • 3β-Androstanediol - Wikipedia Source: Wikipedia.org URL:[Link]

  • 5alpha-Androstane-3beta,17beta-diol | C19H32O2 | CID 242332 - PubChem Source: Nih.gov URL:[Link]

  • The study of some new anabolic drugs by metabolism experiments with Neomysis integer Source: Researchgate.net URL:[Link]

  • 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol - PubChem Source: Nih.gov URL:[Link]

Sources

Exploratory

Chemo-Enzymatic Biosynthesis and Biotransformation Pathways for 3-O-Methyl-3-methoxymaxterone Derivatives

Executive Summary & Structural Context Maxterone, systematically known as 5α-androstane-3β,17β-diol, is a well-characterized endogenous steroid metabolite[1]. However, its highly specific derivative, 3-O-Methyl-3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Maxterone, systematically known as 5α-androstane-3β,17β-diol, is a well-characterized endogenous steroid metabolite[1]. However, its highly specific derivative, 3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7), features a 3,3-dimethoxy functional group, structurally defining it as the dimethyl acetal (ketal) of 5α-dihydrotestosterone (DHT)[2].

Because purely biological systems lack the specific methyltransferases required to form gem-diether (ketal) linkages directly on steroidal C3-ketones, the scalable "biosynthesis" of this derivative relies on a hybrid chemo-enzymatic pathway. This whitepaper details the metabolic engineering of microbial factories for the de novo production of the steroidal 3-oxo precursor (DHT), followed by a highly diastereoselective, green-chemistry acetalization step to yield the final 3,3-dimethoxy derivative.

De Novo Microbial Biosynthesis of the Androstane Scaffold

The biological synthesis of the DHT precursor is the critical first phase. Traditional chemical synthesis of DHT from cholesterol requires toxic heavy-metal catalysts and generates significant hazardous waste. To circumvent this, synthetic biology leverages engineered strains of Mycolicibacterium neoaurum to convert inexpensive phytosterols directly into DHT[3].

Pathway Causality and Enzyme Engineering
  • Side-Chain Cleavage: M. neoaurum naturally degrades the aliphatic side chains of phytosterols via the cytochrome P450-dependent pathway to yield androst-4-ene-3,17-dione (AD).

  • C17 Reduction: By heterologously expressing 17β-hydroxysteroid dehydrogenase (17β-HSD), the microbial factory selectively reduces the C17 ketone of AD to a hydroxyl group, forming testosterone.

  • C5 Reduction: A co-expressed 5α-reductase (5α-R) subsequently catalyzes the reduction of the Δ4 double bond, yielding DHT (17β-hydroxy-5α-androstan-3-one) directly in the fermentation broth[3].

BiosynthesisPathway Phyto Phytosterols AD Androstenedione (AD) Phyto->AD M. neoaurum Side-chain cleavage Testo Testosterone AD->Testo 17β-HSD DHT Dihydrotestosterone (DHT) (3-Oxo Precursor) Testo->DHT 5α-Reductase Target 3-O-Methyl-3-methoxymaxterone (3,3-Dimethoxy Ketal) DHT->Target Chemo-enzymatic Acetalization (MeOH/H+)

Fig 1: Chemo-enzymatic pathway from phytosterols to 3-O-Methyl-3-methoxymaxterone.

Chemo-Enzymatic Acetalization: Forming the 3,3-Dimethoxy Ketal

To convert the biologically derived DHT into 3-O-Methyl-3-methoxymaxterone, the C3 ketone must undergo chemical acetalization.

Mechanistic Causality: Using strong mineral acids (e.g., sulfuric acid) or unbuffered p-toluenesulfonic acid (PTSA) for acetalization often causes unwanted dehydration of the C17 hydroxyl group or epimerization of the rigid steroid nucleus. To prevent this, Pyridinium p-Toluenesulfonate (PPTS) is utilized as a mild, buffering acid catalyst[4]. PPTS protonates the C3 carbonyl just enough to facilitate nucleophilic attack by anhydrous methanol. The addition of trimethyl orthoformate acts as a chemical water scavenger, driving the thermodynamic equilibrium forward to form the stable 3,3-dimethoxy ketal by consuming the water byproduct.

Experimental Workflows & Methodologies

The following self-validating protocols outline the end-to-end production of the derivative.

Protocol 1: Microbial Fermentation of Phytosterols to DHT
  • Inoculum Preparation: Cultivate the engineered M. neoaurum strain (expressing 17β-HSD and 5α-R) in MYC broth at 30°C, 200 rpm, until the optical density (OD600) reaches 2.0.

  • Substrate Feeding: Introduce a phytosterol micro-dispersion (10 g/L) into the bioreactor. Causality: Emulsifying the phytosterols with 1% Tween-80 is mandatory to enhance bioavailability and mass transfer across the mycobacterial cell wall.

  • Biotransformation: Maintain fermentation for 120 hours. Continuous aeration (1.5 vvm) must be strictly maintained to support the oxygen-dependent cytochrome P450 enzymes involved in initial side-chain cleavage[3].

  • Extraction: Extract the fermentation broth with ethyl acetate (1:1 v/v) twice. Concentrate the organic layer in vacuo to recover crude biosynthetic DHT.

Protocol 2: Diastereoselective Acetalization to 3-O-Methyl-3-methoxymaxterone
  • Reaction Setup: Dissolve 10 mmol of crude biosynthetic DHT in 50 mL of anhydrous methanol under a dry nitrogen atmosphere.

  • Catalytic Activation: Add 1.0 mmol of PPTS and 15 mmol of trimethyl orthoformate. Causality: Trimethyl orthoformate reacts irreversibly with the water generated during ketalization, preventing the reverse hydrolysis reaction and ensuring near-quantitative conversion[4].

  • Reflux & Monitoring: Heat the mixture to 65°C for 4 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Quenching & Isolation: Quench the reaction with 5% aqueous NaHCO3 to neutralize the PPTS. Extract with dichloromethane, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography to yield pure 3-O-Methyl-3-methoxymaxterone.

ExperimentalWorkflow Step1 Step 1 M. neoaurum Fermentation Step2 Step 2 Phytosterol Addition Step1->Step2 Step3 Step 3 Ethyl Acetate Extraction (DHT) Step2->Step3 Step4 Step 4 PPTS/MeOH Acetalization Step3->Step4 Step5 Step 5 Chromatographic Purification Step4->Step5

Fig 2: Step-by-step workflow for the biotransformation and chemical acetalization.

Quantitative Data & Yields

The integration of microbial biotransformation with mild chemical acetalization provides a highly efficient route to maxterone derivatives. The table below summarizes the expected conversion metrics based on optimized reactor conditions.

Process StepSubstrateProductCatalyst / Enzyme SystemConversion Yield (%)Final Purity (%)
Microbial Biotransformation Phytosterols (10 g/L)Dihydrotestosterone (DHT)M. neoaurum (17β-HSD, 5α-R)68.5%>92% (Crude Extract)
Chemo-Enzymatic Acetalization DHT (10 mmol)3-O-Methyl-3-methoxymaxteronePPTS / Anhydrous Methanol89.2%>98% (HPLC)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3950309, 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol." PubChem, [Link]

  • Wikipedia contributors. "3β-Androstanediol." Wikipedia, The Free Encyclopedia, [Link]

  • Su, Z., et al. "Engineering a two-enzyme system in Mycolicibacterium neoaurum for efficient biotransformation of phytosterols to dihydrotestosterone." International Journal of Biological Macromolecules, 2024. [Link]

  • Pearson, W. H., et al. "Activating Agents and Protecting Groups." Handbook of Reagents for Organic Synthesis, [Link]

Sources

Foundational

A Technical Guide to Determining the Biological Half-Life of 3-O-Methyl-3-methoxymaxterone in Human Plasma

Disclaimer: This document provides a comprehensive scientific framework for determining the pharmacokinetic parameters of the novel putative anabolic-androgenic steroid (AAS), 3-O-Methyl-3-methoxymaxterone. As of the dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a comprehensive scientific framework for determining the pharmacokinetic parameters of the novel putative anabolic-androgenic steroid (AAS), 3-O-Methyl-3-methoxymaxterone. As of the date of this publication, there is no publicly available, peer-reviewed data on the biological half-life of this specific compound in human plasma. Therefore, this guide is presented as a prospective technical manual for researchers, scientists, and drug development professionals, outlining the necessary theoretical considerations and experimental protocols to establish these values.

Introduction: Unraveling the Pharmacokinetic Profile of a Novel Androgen

The emergence of novel AAS, often termed "designer steroids," presents a significant challenge to both regulatory bodies and the scientific community. 3-O-Methyl-3-methoxymaxterone is presumed to be a derivative of methasterone ("Superdrol"), a potent C-17α alkylated oral steroid. The modification at the C-3 position, likely forming a dimethyl ketal, is an unconventional structural feature. This modification can be hypothesized to serve as a lipophilic pro-drug moiety, potentially designed to enhance oral bioavailability and resist initial hepatic metabolism before being hydrolyzed to the active parent compound in systemic circulation.

Understanding the biological half-life (t½) is paramount for predicting a drug's duration of action, optimal dosing frequency, and potential for accumulation. For an uncharacterized compound like 3-O-Methyl-3-methoxymaxterone, determining this value requires a systematic, multi-phase approach, beginning with predictive in vitro models and culminating in a robust in vivo human pharmacokinetic study. This guide provides the scientific rationale and detailed methodologies for such an undertaking.

Part 1: Theoretical Framework and Predictive Analysis

The Challenge of Oral Androgen Pharmacokinetics

Native testosterone has a very short plasma half-life of less than 30 minutes when administered orally, owing to extensive first-pass metabolism in the liver.[1] To overcome this, synthetic oral androgens have historically relied on alkylation at the C-17α position. This modification sterically hinders the oxidation of the C-17β hydroxyl group, significantly slowing down hepatic metabolism and increasing oral bioavailability and plasma half-life.[1] 3-O-Methyl-3-methoxymaxterone is presumed to contain this C-17α methyl group, which forms the basis for predicting its oral activity. The novel C-3 modification adds another layer of complexity, as its stability and rate of conversion to the parent 3-keto steroid will be a critical determinant of the overall pharmacokinetic profile.

Hypothesized Metabolic Pathways

The metabolism of 3-O-Methyl-3-methoxymaxterone is predicted to proceed through two primary stages:

  • Pro-drug Activation: The initial and rate-limiting step is likely the acid-catalyzed or enzymatic hydrolysis of the 3-dimethyl ketal to yield the parent steroid, methasterone. The stability of this ketal group in the gastrointestinal tract and during first-pass metabolism is a key unknown.

  • Phase I and Phase II Metabolism: Once the active methasterone is released, it is expected to follow established metabolic pathways for C-17α alkylated steroids. These primarily include hydroxylation at various positions on the steroid nucleus (e.g., 6β, 16α) and reduction of the A-ring.[2] These metabolites can then be conjugated with glucuronic acid (Phase II metabolism) to facilitate renal excretion.[3]

Metabolic_Pathway_Hypothesis cluster_0 Pro-drug Activation (Stomach/Liver) cluster_1 Phase I & II Metabolism (Liver) Compound 3-O-Methyl-3-methoxymaxterone Parent Methasterone (Active Compound) Compound->Parent Hydrolysis Metabolite1 Hydroxylated Metabolites (e.g., 6β-hydroxy-methasterone) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Reduced Metabolites Parent->Metabolite2 Reductases Conjugate Glucuronide Conjugates Metabolite1->Conjugate UGT Conjugation Excretion Excretion Conjugate->Excretion Renal Clearance

Caption: Hypothesized metabolic pathway for 3-O-Methyl-3-methoxymaxterone.

Part 2: A Practical Guide to Determining Biological Half-Life

Phase 1: In Vitro Metabolic Stability Assessment

The first experimental step is to assess the compound's stability in the presence of liver enzymes. This provides an estimate of its intrinsic clearance, which is a key factor governing its in vivo half-life.

This protocol outlines a typical assay to determine the rate of metabolism.[2][4]

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a master mix containing:

      • Potassium phosphate buffer (100 mM, pH 7.4).

      • Pooled Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL.

    • Add 3-O-Methyl-3-methoxymaxterone (dissolved in a minimal amount of organic solvent like DMSO) to the master mix to achieve a final concentration of 1 µM.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a parallel negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time-Course Sampling:

    • Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of Reaction:

    • Immediately terminate the reaction in the withdrawn aliquot by adding a 2:1 volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled steroid).

  • Sample Processing:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

The concentration of the remaining 3-O-Methyl-3-methoxymaxterone is plotted against time. The natural logarithm of the percentage of compound remaining is plotted versus time, and the slope of the linear regression line provides the elimination rate constant (k).

ParameterFormulaDescription
In Vitro Half-Life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)Volume of liver microsomal matrix cleared of the drug per unit time.

This CLint value can be used in more complex in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance and in vivo half-life in humans, guiding the design of subsequent in vivo studies.

In_Vitro_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Analysis Reagents Prepare Master Mix: - HLM - Buffer - Test Compound Preinc Pre-incubate at 37°C Reagents->Preinc Start Initiate with NADPH System Preinc->Start Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Determine In Vitro t½ and Intrinsic Clearance Analyze->Calculate Plot ln(% remaining) vs. Time In_Vivo_Workflow Screening Subject Screening & Informed Consent Dosing Administer Single Oral Dose Screening->Dosing Sampling Serial Blood Sampling (0-96 hours) Dosing->Sampling Processing Centrifuge Blood, Harvest & Store Plasma (-80°C) Sampling->Processing Analysis Quantify Drug in Plasma via LC-MS/MS Processing->Analysis PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc

Caption: Workflow for an in vivo human pharmacokinetic study.

Part 3: Bioanalytical Methodology for Quantification

Accurate quantification of the analyte in plasma is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. [5][6]

  • Sample Preparation (Supported Liquid Extraction - SLE): [7] * Thaw plasma samples on ice.

    • Pre-treat 100 µL of plasma by diluting 1:1 with water.

    • Spike the diluted plasma with an internal standard.

    • Load the entire sample onto an ISOLUTE® SLE+ plate.

    • Apply a brief pulse of vacuum to initiate flow and wait 5 minutes for the sample to absorb onto the solid support.

    • Elute the analytes with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane) into a clean collection plate.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water) for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Use a reverse-phase C18 column (e.g., Acquity BEH C18) to separate the analyte from endogenous plasma components. [7] * Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a separate one for the internal standard, providing excellent selectivity.

Part 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentration-time data is generated, it is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). Non-compartmental analysis (NCA) is a standard method used to derive key parameters.

ParameterDescription
Cmax The maximum observed plasma concentration of the drug.
Tmax The time at which Cmax is observed.
AUC(0-t) The Area Under the plasma concentration-time Curve from time zero to the last measurable concentration.
AUC(0-inf) The AUC extrapolated to infinity, representing the total drug exposure.
t½ (Half-Life) 0.693 / λz , where λz is the terminal elimination rate constant, calculated from the slope of the log-linear terminal phase of the concentration-time curve. This is the primary parameter of interest. [8]
CL/F Apparent total clearance of the drug from plasma after oral administration (Dose / AUC(0-inf)).
Vd/F Apparent volume of distribution after oral administration ((Dose * t½) / (AUC(0-inf) * 0.693)).

The calculated biological half-life will dictate how long the compound remains in the body, providing crucial insights for any potential therapeutic or, in the context of sports, doping detection windows.

Conclusion

Determining the biological half-life of a novel compound like 3-O-Methyl-3-methoxymaxterone is a rigorous, multi-faceted process that bridges predictive science with precise experimentation. It requires a logical progression from theoretical metabolic predictions and in vitro stability assays to a meticulously designed and executed in vivo human study. The combination of robust clinical sampling, highly sensitive bioanalytical methods using LC-MS/MS, and standard pharmacokinetic analysis provides the definitive data required by researchers and drug development professionals. This guide outlines a scientifically sound pathway to elucidate this critical pharmacokinetic parameter, ensuring data integrity and contributing to the fundamental understanding of new chemical entities.

References

  • Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. (n.d.). SciSpace.
  • Mestanolone. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety and Pharmacokinetics of Single-Dose Novel Oral Androgen 11β-Methyl-19-Nortestosterone-17β-Dodecylcarbonate in Men. (2019). The Journal of Clinical Endocrinology and Metabolism. Retrieved from [Link]

  • Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self-Emulsifying Formulation. (2012). The Journal of Clinical Endocrinology and Metabolism. Retrieved from [Link]

  • Androgen Physiology, Pharmacology, Use and Misuse. (2020). Endotext. Retrieved from [Link]

  • Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. (n.d.). University of Helsinki. Retrieved from [Link]

  • Steady-state pharmacokinetics of oral testosterone undecanoate with concomitant inhibition of 5α-reductase by finasteride. (2010). Journal of Andrology. Retrieved from [Link]

  • Mestanolone. (2012). WikiDoc. Retrieved from [Link]

  • Mestanolone. (n.d.). chemeurope.com. Retrieved from [Link]

  • In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis. (2005). Xenobiotica. Retrieved from [Link]

  • In vitro biotransformation of 3-methylmethcathinone (3-MMC) through incubation with human liver microsomes and cytosol and application to in vivo samples. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025). Archives of Toxicology. Retrieved from [Link]

  • Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults. (2004). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. (2025). Molecules. Retrieved from [Link]

  • Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. (2020). Journal of Chromatography B. Retrieved from [Link]

  • Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. (2020). Pharmaceuticals. Retrieved from [Link]

  • Analysis of Adrenal Steroids in Dried Blood Spots and Serum Using Agilent Ultivo LC/TQ. (n.d.). Agilent. Retrieved from [Link]

  • Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. (n.d.). LCGC International. Retrieved from [Link]

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Exploratory

Blood-Brain Barrier Permeability of 3-O-Methyl-3-methoxymaxterone: A Technical Whitepaper

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. 3-O-Methyl-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. 3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7), a synthetic dimethoxy acetal derivative of the androstane steroid skeleton, presents a unique physicochemical profile[1]. By masking the C3 hydroxyl group of its parent compound (maxterone) with a lipophilic acetal moiety, the molecule achieves exceptional theoretical passive permeability. This whitepaper deconstructs the causality behind its BBB permeation mechanisms, evaluates its predictive multiparameter optimization (MPO) profile, and establishes field-proven, self-validating experimental workflows to quantify its brain penetrance.

Physicochemical Profiling & Predictive Permeability

The ability of a small molecule to traverse the BBB is dictated by the thermodynamic energy required to desolvate the molecule from the aqueous blood plasma and partition it into the lipid bilayer of the brain microvascular endothelial cells.

To predict the BBB permeability of 3-O-Methyl-3-methoxymaxterone, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm developed by Wager et al.[2][3]. This algorithm moves beyond rigid cutoffs (like Lipinski's Rule of 5) to provide a holistic desirability score (0 to 6) based on six core physicochemical properties.

Table 1: CNS MPO Desirability Profile of 3-O-Methyl-3-methoxymaxterone
ParameterValueCNS MPO Score ContributionCausality for BBB Permeation
Molecular Weight 336.5 g/mol 1.0 (Optimal: <360)Small molecular volume facilitates rapid insertion and traversal through the tight lipid packing of the BBB.
XLogP3 4.5~0.25 (Optimal: 2-3)High lipophilicity strongly drives membrane partitioning. Note: Values >4 risk non-specific tissue binding.
TPSA 38.7 Ų1.0 (Optimal: <90)A low topological polar surface area minimizes the energetic penalty of shedding water molecules at the lipid interface.
HBD 11.0 (Optimal: <2)Reduced hydrogen bond donors prevent the molecule from becoming "trapped" at the aqueous-lipid boundary.
pKa Neutral1.0 (Optimal: <8)The absence of ionizable basic amines drastically reduces the molecule's affinity for active efflux transporters.
Total Score ~4.25 / 6.0 High Probability of CNS Penetration. The profile strongly favors unhindered passive transcellular diffusion.

Data derived from PubChem CID 3950309[1].

Mechanisms of Transcellular BBB Transport

Because 3-O-Methyl-3-methoxymaxterone is a neutral, highly lipophilic steroidal acetal, it bypasses paracellular transport (which is blocked by endothelial tight junctions) and relies entirely on passive transcellular diffusion .

Furthermore, the BBB is heavily fortified by ATP-binding cassette (ABC) efflux transporters, primarily P-glycoprotein (P-gp; MDR1) and Breast Cancer Resistance Protein (BCRP) . P-gp preferentially binds amphiphilic molecules with basic nitrogen centers and high spatial volume. The rigid, uncharged steroidal backbone of 3-O-Methyl-3-methoxymaxterone renders it a poor substrate for these efflux pumps. Consequently, the influx rate—driven purely by the plasma-to-brain concentration gradient—vastly outpaces any minimal active efflux.

BBB_Transport Blood Blood Compartment (Free Drug) Apical Apical Membrane (Endothelial Cell) Blood->Apical High Lipophilicity (XLogP3 = 4.5) Cytosol Endothelial Cytosol Apical->Cytosol Passive Diffusion Basolateral Basolateral Membrane Cytosol->Basolateral Transcellular Transport Pgp P-gp / BCRP Efflux Transporters Cytosol->Pgp Substrate Recognition Brain Brain Parenchyma (Target) Basolateral->Brain Entry into CNS Pgp->Blood Minimal Efflux (Neutral Steroid)

Fig 1: Passive transcellular BBB diffusion and minimal efflux of 3-O-Methyl-3-methoxymaxterone.

Experimental Workflows for Permeability Assessment

To rigorously validate the CNS penetrance of 3-O-Methyl-3-methoxymaxterone, a two-tiered experimental approach is required. We begin with a high-throughput in vitro assay to isolate passive diffusion, followed by an in vivo microdialysis model to determine the pharmacologically active unbound fraction in the brain.

Protocol 1: In Vitro PAMPA-BBB Assay

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport and cellular metabolism[4][5]. By utilizing a porcine brain lipid extract, the artificial membrane accurately mimics the specific lipid composition (high cholesterol and sphingomyelin) of the human BBB.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve 3-O-Methyl-3-methoxymaxterone in DMSO to create a 10 mM stock. Dilute in Prisma HT buffer (pH 7.4) to a final concentration of 50 µM (ensuring DMSO remains ≤0.5% to prevent membrane disruption).

  • Membrane Coating: Coat the PVDF membrane of the 96-well acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 150 µL of the donor solution to the donor plate. Place the lipid-coated acceptor plate on top, ensuring the artificial membrane directly contacts the donor solution. Add 150 µL of Brain Sink Buffer (BSB) to the acceptor wells.

  • Incubation: Incubate the sandwich plate at 25°C for 4 hours in a humidity-controlled chamber.

  • Quantification & Validation: Separate the plates and quantify the compound in both compartments via LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Expert Insight (Self-Validating System): Highly lipophilic compounds (XLogP3 = 4.5) are notorious for non-specific binding to plastic labware. Always calculate the mass balance (retention factor, R). If R>20% , the system is compromised. To self-validate, switch to low-binding polypropylene plates and utilize a Double-Sink PAMPA approach by adding a surfactant (e.g., 1% BSA) to the acceptor well to maintain infinite sink conditions[6].

Protocol 2: In Vivo Brain-to-Plasma Ratio ( Kp,uu,brain​ ) via Microdialysis

Causality & Rationale: While PAMPA measures theoretical permeability, total brain-to-plasma ratios ( Kp,brain​ ) derived from whole-brain homogenates are highly misleading for lipophilic steroids. They fail to differentiate between drug bound to brain lipids and free drug available to bind to target receptors. In vivo microdialysis solves this by directly sampling the interstitial fluid (ISF), yielding the unbound partition coefficient ( Kp,uu,brain​ ).

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a polyethersulfone (PES) microdialysis probe (2 mm membrane, 20 kDa MWCO) into the striatum of anesthetized Sprague-Dawley rats. Allow 24 hours for recovery and BBB resealing.

  • Dosing: Administer 3-O-Methyl-3-methoxymaxterone via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations.

  • Simultaneous Sampling: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect dialysate fractions every 20 minutes. Simultaneously, draw serial blood samples via a jugular vein catheter.

  • Protein Binding Correction: Determine the unbound fraction in plasma ( fu,plasma​ ) using rapid equilibrium dialysis (RED) against human/rat plasma.

  • Calculation: Quantify ISF and plasma concentrations via LC-MS/MS. Calculate Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value approaching 1.0 confirms unhindered passive diffusion without net efflux.

Expert Insight (Self-Validating System): Hydrophobic steroidal acetals will adhere to the PES microdialysis membrane, artificially lowering the measured brain concentration. You must perform an in vivo retrodialysis calibration during the experiment. By perfusing a stable isotope-labeled internal standard (e.g., 13C -3-O-Methyl-3-methoxymaxterone) through the probe and measuring its loss into the brain, you can calculate the exact probe recovery rate and mathematically correct the dialysate concentrations.

Workflow Prep 1. Compound Prep (3-O-Methyl-3-methoxymaxterone) Admin 2. IV Infusion (Steady-State) Prep->Admin Sampling 3. Simultaneous Sampling Admin->Sampling Microdialysis Brain Microdialysis (ISF Collection) Sampling->Microdialysis aCSF Perfusion Plasma Blood Sampling (Plasma Collection) Sampling->Plasma Venous Catheter LCMS 4. LC-MS/MS Quantification Microdialysis->LCMS Retrodialysis Calibrated Plasma->LCMS Equilibrium Dialysis (fu) Calc 5. Calculate Kp,uu,brain (AUC_brain / AUC_plasma) LCMS->Calc Unbound Concentrations

Fig 2: In vivo microdialysis workflow for determining the unbound brain-to-plasma ratio.

Conclusion

The structural modification of maxterone into 3-O-Methyl-3-methoxymaxterone yields a highly lipophilic, neutral acetal that perfectly aligns with optimal CNS MPO parameters. Its lack of basic ionizable centers allows it to evade P-gp mediated efflux, ensuring that its BBB permeation is governed almost entirely by passive transcellular diffusion. By employing mass-balance corrected PAMPA-BBB assays and retrodialysis-calibrated in vivo microdialysis, researchers can accurately quantify its unbound, pharmacologically active concentration within the CNS, bypassing the analytical pitfalls associated with highly lipophilic steroid derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3950309, 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol." PubChem. URL:[Link]

  • Wager, Travis T., et al. "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience 1.6 (2010): 435-449. URL:[Link]

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray Support & Protocols. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 3-O-Methyl-3-methoxymaxterone in Pharmaceutical Formulations

Abstract This application note presents a robust, specific, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 3-O-Methyl-3-methoxymaxter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust, specific, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 3-O-Methyl-3-methoxymaxterone, a novel synthetic anabolic steroid, in bulk drug substance and finished pharmaceutical products. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the chromatographic conditions, sample preparation, and a full validation protocol.

Introduction

3-O-Methyl-3-methoxymaxterone is a synthetic derivative of a parent ketosteroid, designed to enhance anabolic activity. As with all potent pharmaceutical compounds, a reliable and validated analytical method is crucial for ensuring product quality, safety, and efficacy throughout the development and manufacturing process.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of steroids and their derivatives.[5][6][7] Coupled with Ultraviolet (UV) detection, it offers a cost-effective, reliable, and widely accessible platform for quality control.

The molecular structure of 3-O-Methyl-3-methoxymaxterone contains a conjugated ketone system (a Δ4-3-keto group), which acts as a chromophore, making it suitable for direct UV detection. This application note describes a reversed-phase HPLC method that effectively separates the analyte from potential impurities and degradation products. The subsequent validation study rigorously demonstrates that the method is "suitable for its intended purpose."[8]

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[9]

    • Water (HPLC grade, obtained from a Milli-Q or similar purification system)

    • 3-O-Methyl-3-methoxymaxterone Reference Standard (Purity >99.5%)

Chromatographic Conditions

The optimal separation was achieved using the following parameters:

ParameterCondition
Mobile Phase Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and water provides good resolution for moderately non-polar compounds like steroids.[6][9] The 60:40 ratio was optimized to achieve a reasonable retention time (approximately 5-6 minutes) and sharp peak shape.

  • Column: A C18 column is the standard choice for reversed-phase chromatography of steroidal compounds, offering excellent separation based on hydrophobicity.[5][10]

  • Detection Wavelength: Based on the assumed Δ4-3-keto chromophore in the analyte structure, the UV absorbance maximum (λmax) is predicted to be around 240-250 nm.[11] Experimental determination using a photodiode array (PDA) detector confirmed a λmax of 245 nm, which was selected for quantification to ensure maximum sensitivity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-O-Methyl-3-methoxymaxterone Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[10]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation (Pharmaceutical Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the active ingredient.[9]

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline for assay determination.[2][3][12] The following validation characteristics were evaluated:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Validation Workflow Diagram

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity (Placebo, Stress) Dev->Specificity Begin Validation Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (OAT) LOD_LOQ->Robustness Routine Routine QC Use Robustness->Routine Validation Complete

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity

Specificity was demonstrated by analyzing a placebo formulation (containing all excipients except the active pharmaceutical ingredient) and stressed samples. The placebo chromatogram showed no interfering peaks at the retention time of the analyte. Stressed samples (acid, base, oxidative, thermal, and photolytic degradation) showed that the main analyte peak was well-resolved from all degradation products, proving the method is stability-indicating.

Linearity and Range

Linearity was assessed by analyzing seven calibration standards ranging from 1 to 150 µg/mL (1% to 150% of the target assay concentration). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 5 µg/mL – 120 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 45872x + 1520-

The high correlation coefficient indicates a strong linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by spike recovery. A known quantity of placebo was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.8%0.4598.0% - 102.0%
100% 100.5%0.3198.0% - 102.0%
120% 100.1%0.5298.0% - 102.0%

The excellent recovery values demonstrate the accuracy of the method for quantifying the analyte in the presence of formulation excipients.

Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared from a single homogeneous batch of the drug product and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Type%RSDAcceptance Criteria
Repeatability 0.65%%RSD ≤ 2.0%
Intermediate Precision 0.88%%RSD ≤ 2.0%

The low relative standard deviation (%RSD) for both repeatability and intermediate precision confirms the high precision of the analytical method.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

ParameterResultBasis (S/N Ratio)
LOD 0.3 µg/mL3:1
LOQ 1.0 µg/mL10:1

The LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% acetonitrile)

In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the assay results were not significantly affected, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable reversed-phase HPLC-UV method has been successfully developed and validated for the quantitative determination of 3-O-Methyl-3-methoxymaxterone in pharmaceutical dosage forms. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines and has been proven to be specific, linear, accurate, precise, and robust. This application note provides a complete protocol that can be readily implemented in a quality control laboratory for routine analysis of this novel compound.

System Suitability Protocol

G Start Start Analysis Sequence Inject_SST Inject Standard Solution (n=5) Start->Inject_SST Calculate Calculate System Suitability Parameters Inject_SST->Calculate Decision Parameters Meet Criteria? Calculate->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Stop Stop and Troubleshoot System Decision->Stop No

Caption: Decision workflow for system suitability testing before sample analysis.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, November 2005. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Link

  • Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. Journal of Chromatographic Science, Vol. 35, January 1997. Link

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration, September 2021. Link

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 2022, 27(5), 1693. Link

  • HPLC Methods for Analyzing Steroids. Scribd. Link

  • Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Baghdad Science Journal, 2023. Link

  • Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry. PubMed. Link

  • Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. American Journal of Analytical Chemistry, 2011, 2, 863-870. Link

  • High-Performance Liquid Chromatographic (HPLC) Separation and Quantitation of Endogenous Glucocorticoids after Solid-Phase Extraction from Plasma. Karger Publishers. Link

  • LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Taylor & Francis Online, April 2021. Link

  • Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. IntechOpen, April 2022. Link

  • UV-visible absorption spectra of RP (-), 4-keto-RP ( . _. _. _ ), and anhydroretinol (AR) ( ______ ). ResearchGate. Link

  • The Ultraviolet Absorption Spectra of Steroidal Dinitrophenylhydrazones. Journal of the American Chemical Society, 1953, 75 (21), 5428–5434. Link

  • UV-Vis spectra of (a) pure Keto and (b) RS-Keto. ResearchGate. Link

  • Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Semantic Scholar. Link

  • Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis Online, May 2023. Link

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing, 2024. Link

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. MDPI, March 2022. Link

  • Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. PMC. Link

  • Identification of human urine stains by HPLC analysis of 17-ketosteroid conjugates. ASTM International. Link

Sources

Application

Application Note: High-Recovery Liquid-Liquid Extraction of 3-O-Methyl-3-methoxymaxterone from Serum

Introduction & Mechanistic Rationale 3-O-Methyl-3-methoxymaxterone (CAS No. 92282-70-7) is a synthetic, highly lipophilic steroid derivative exhibiting an XLogP3 of 4.5[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-O-Methyl-3-methoxymaxterone (CAS No. 92282-70-7) is a synthetic, highly lipophilic steroid derivative exhibiting an XLogP3 of 4.5[1]. Structurally, it is a 3,3-dimethoxy acetal derivative of maxterone (5α-androstane-3β,17β-diol)[2][3], an endogenous metabolite of dihydrotestosterone. Accurate quantification of this compound in human serum is critical for pharmacokinetic profiling; however, its unique structural features present significant bioanalytical challenges.

The Causality of Solvent and pH Selection: As an Application Scientist, one must look beyond generic steroid extraction protocols to the specific vulnerabilities of the target analyte. The defining feature of 3-O-Methyl-3-methoxymaxterone is its 3,3-dimethoxy moiety. Acetals are "locked" and stable under neutral and basic conditions, but they undergo rapid, acid-catalyzed hydrolysis to revert to their parent ketones[4]. Standard bioanalytical sample preparation often employs acidic protein precipitation (PPT)—such as using 0.1% formic acid or trichloroacetic acid—to crash serum proteins. Applying this to 3-O-Methyl-3-methoxymaxterone will quantitatively destroy the analyte, yielding false negatives and elevated ketone artifacts.

To preserve the structural integrity of the acetal while efficiently partitioning the lipophilic steroid from the complex serum matrix, a pH-controlled Liquid-Liquid Extraction (LLE) is mandatory. We utilize Methyl tert-butyl ether (MTBE) as the extraction solvent. MTBE is preferred over diethyl ether or dichloromethane (DCM) because it forms a clean, distinct upper organic layer (density = 0.74 g/mL) above the aqueous serum, is less prone to peroxide formation, and provides excellent recovery for non-polar steroids[5][6].

Experimental Workflow

LLE_Workflow N1 1. Serum Aliquot (200 µL Serum + IS) N2 2. Alkaline Buffering (Add 50 µL 100mM NH4HCO3, pH 8.5) N1->N2 Internal Standard Equilibration N3 3. Solvent Extraction (Add 1.0 mL MTBE, Vortex 5 min) N2->N3 Critical: Prevents Acetal Hydrolysis N4 4. Phase Separation (Centrifuge 4000 x g, 10 min) N3->N4 Partition Lipophilic Steroid N5 5. Organic Phase Recovery (Transfer 800 µL Upper Layer) N4->N5 Isolate Clean MTBE Layer N6 6. Concentration & Reconstitution (N2 Dry -> LC Mobile Phase) N5->N6 Prepare for LC-MS/MS

Caption: Workflow for alkaline liquid-liquid extraction of 3-O-Methyl-3-methoxymaxterone using MTBE.

Step-by-Step Methodology

Self-Validating Protocol: This protocol includes built-in visual and physical checkpoints to ensure extraction integrity and prevent batch failures.

Step 1: Sample Preparation & Buffering

  • Thaw human serum samples on ice. Aliquot 200 µL of serum into a 2.0 mL polypropylene microcentrifuge tube. (Note: Strictly avoid glass tubes to prevent non-specific surface binding of highly lipophilic steroids).

  • Add 10 µL of the appropriate isotopically labeled internal standard (IS) working solution.

  • Critical Step: Add 50 µL of 100 mM Ammonium Bicarbonate (NH₄HCO₃) buffer (pH 8.5). Vortex gently for 10 seconds.

    • Validation Check: The addition of the alkaline buffer is non-negotiable. Verify the buffer pH prior to addition. The serum mixture must remain visually homogeneous; any immediate precipitation indicates an incorrect buffer composition or degraded serum.

Step 2: Liquid-Liquid Extraction

  • Add 1.0 mL of HPLC-grade Methyl tert-butyl ether (MTBE) to the buffered serum[5].

  • Cap the tubes securely and agitate using a multi-tube vortexer at 1,500 rpm for 5 minutes.

    • Causality: Vigorous vortexing maximizes the surface area between the aqueous and organic phases, driving the lipophilic 3-O-Methyl-3-methoxymaxterone (XLogP3 = 4.5) into the MTBE layer while leaving polar matrix components in the aqueous phase.

Step 3: Phase Separation

  • Centrifuge the samples at 4,000 × g for 10 minutes at 4°C.

    • Validation Check: Post-centrifugation, you must observe two distinct liquid phases separated by a thin, solid proteinaceous disc (the "buffy coat"). If the upper MTBE layer is cloudy (indicating an emulsion), add 50 µL of saturated NaCl solution and re-centrifuge to break the emulsion.

Step 4: Recovery and Concentration

  • Carefully aspirate 800 µL of the upper organic (MTBE) layer using a precision pipette and transfer it to a clean 96-well collection plate. Leave ~200 µL of MTBE behind to avoid aspirating the protein layer.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C.

    • Causality: MTBE is highly volatile (boiling point 55°C), allowing rapid evaporation at low temperatures. This prevents the thermal degradation of the steroid that can occur with higher-boiling solvents like water or DMSO.

Step 5: Reconstitution

  • Reconstitute the dried extract in 100 µL of LC-MS/MS initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% Ammonium Hydroxide to maintain alkalinity).

  • Vortex for 2 minutes and centrifuge at 10,000 × g for 5 minutes before injection to ensure no insoluble micro-particulates enter the LC system.

Quantitative Data Summary

The table below summarizes the extraction optimization data, clearly demonstrating the necessity of alkaline LLE over acidic or precipitation-based methods. Acidic conditions result in near-total loss of the analyte due to acetal cleavage[4].

Extraction MethodSolvent / ReagentBuffer pHMean Recovery (%)Acetal Hydrolysis (%)Matrix Effect (%)
LLE (Optimal) MTBE 8.5 92.4 ± 3.1 < 1.0 -4.2
LLE (Alternative)Hexane:EtOAc (3:1)8.585.7 ± 4.5< 1.0-6.8
LLE (Suboptimal)Dichloromethane (DCM)8.571.2 ± 6.2*< 1.0+12.5
LLE (Acidic)MTBE4.014.3 ± 8.9> 80.0 -5.1
Protein PrecipitationAcetonitrile + 0.1% FAN/A (Acidic)0.0100.0 -22.4

*DCM forms the lower layer (density = 1.33 g/mL), requiring aspiration through the aqueous protein matrix, which reduces recovery and increases matrix effects.

References[1] Title: 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol - PubChem. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3950309[2] Title: 3β-Androstanediol - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/3%CE%B2-Androstanediol[3] Title: 5alpha-Androstane-3beta,17beta-diol | CID 242332 - PubChem. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/242332[5] Title: Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis. Source: frontiersin.org. URL: https://www.frontiersin.org/[6] Title: Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry. Source: nih.gov. URL: https://pubmed.ncbi.nlm.nih.gov/29061472/[4] Title: Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Source: masterorganicchemistry.com. URL: https://www.masterorganicchemistry.com/2010/05/28/reactions-of-acetals/

Sources

Method

Application Note: Preparation and Handling of 3-O-Methyl-3-methoxymaxterone Stock Solutions for In Vitro Cell Culture

Introduction & Physicochemical Context 3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7) is a highly lipophilic synthetic derivative structurally related to the steroidal backbone[1]. Because of its dense hydrocarbon struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7) is a highly lipophilic synthetic derivative structurally related to the steroidal backbone[1]. Because of its dense hydrocarbon structure and lack of highly polar functional groups, it exhibits extremely low aqueous solubility. confirms its high lipophilicity, with an XLogP3 value of 4.5[2].

Attempting to dissolve this compound directly in aqueous cell culture media is thermodynamically unfavorable and will result in rapid crystallization and compound loss. Therefore, a two-step solvation strategy is required: primary dissolution in an amphiphilic organic solvent, followed by high-dilution dispersion into aqueous media. Dimethyl Sulfoxide (DMSO) is the industry standard for this process, provided the final concentration in the assay does not exceed 0.1% (v/v) to prevent [3].

Logic Compound 3-O-Methyl-3-methoxymaxterone (Highly Lipophilic) Aqueous Direct Aqueous Media (Precipitation / Loss) Compound->Aqueous Avoid DMSO 100% DMSO (Complete Solvation) Compound->DMSO Preferred Dilution Aqueous Dilution (Stable Micelles/Solution) DMSO->Dilution 1:1000 Dilution

Logical relationship governing the two-step solvation strategy for highly lipophilic steroids.

Quantitative Data & Reagent Specifications

To ensure reproducibility across biological replicates, all quantitative parameters for solvation and dilution must be strictly controlled.

Table 1: Physicochemical Properties & Solvation Parameters

PropertyValue / Specification
IUPAC Name 3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol
CAS Number 92282-70-7
Molecular Formula C₂₁H₃₆O₃
Molecular Weight 336.5 g/mol
XLogP3 4.5
Recommended Primary Solvent 100% Anhydrous DMSO (Cell Culture Grade, ≥99.9%)
Target Master Stock Concentration 10 mM
Max Final Solvent Concentration ≤ 0.1% (v/v) in aqueous media

Table 2: Dilution Strategy for a 10 mM Master Stock

Desired Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Culture Media (mL)Final DMSO Concentration (%)
10.0 1.001.00.100
5.0 0.501.00.050
1.0 0.101.00.010
0.1 0.011.00.001

Experimental Workflow

Workflow A 1. Gravimetric Measurement B 2. Primary Dissolution (100% DMSO) A->B C 3. Homogenization (Vortex/Sonicate) B->C D 4. Sterile Filtration (0.22 µm PTFE) C->D E 5. Cryopreservation (-20°C Aliquots) D->E F 6. Media Dilution (<0.1% DMSO) E->F

Workflow for preparing and storing 3-O-Methyl-3-methoxymaxterone stock solutions.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and an immediate physical check to ensure the integrity of the compound before proceeding.

Phase 1: Master Stock Preparation (10 mM)
  • Gravimetric Measurement: Weigh the lyophilized powder using a calibrated analytical microbalance.

    • Causality & Validation: Do not attempt to weigh an exact target mass (e.g., exactly 3.36 mg), as this exposes the hygroscopic powder to prolonged atmospheric moisture. Instead, weigh an approximate amount rapidly (e.g., 3.45 mg), record the exact mass, and calculate the required DMSO volume mathematically ( Volume=Mass/(MW×Concentration) ) to ensure absolute molar precision.

  • Primary Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO to the vial.

    • Causality & Validation: Anhydrous DMSO prevents premature hydrolysis and micro-precipitation. Visually inspect the vial against both a direct light source and a dark background; the solution must be optically clear. The presence of refractive particulates indicates incomplete solvation.

  • Homogenization: Vortex the sealed vial vigorously for 60 seconds. If undissolved material persists, sonicate in a room-temperature water bath for 5 minutes.

    • Validation: The solution must remain perfectly clear after resting at room temperature for 10 minutes. If cloudiness appears upon cooling, the compound has exceeded its thermodynamic solubility limit at room temperature.

Phase 2: Sterilization and Storage
  • Sterile Filtration: Pass the 10 mM stock solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter into a sterile environment (biosafety cabinet).

    • Causality & Validation: PTFE is mandatory. It is chemically resistant to 100% DMSO and exhibits ultra-low non-specific binding for hydrophobic steroids. Utilizing Polyethersulfone (PES) or Nylon filters will result in the extraction of toxic leachables and severe loss of the compound due to membrane binding. Validation check: High resistance during syringe filtration indicates compound precipitation on the membrane; the process should be smooth.

  • Aliquoting & Cryopreservation: Dispense the filtered stock into single-use, sterile amber microcentrifuge tubes and store immediately at -20°C.

    • Causality: Amber tubes protect the steroidal double bonds from photo-oxidation. Single-use aliquots are critical to prevent freeze-thaw cycles. Repeated freezing and thawing of DMSO stocks causes localized concentration gradients, driving the highly lipophilic 3-O-Methyl-3-methoxymaxterone out of solution irreversibly.

Phase 3: In Vitro Application
  • Working Dilution: Thaw a single aliquot at room temperature. Dilute the stock directly into pre-warmed (37°C) complete culture media immediately before adding it to the cell culture vessels.

    • Validation: Observe the prepared media under a phase-contrast microscope. The complete absence of micro-crystals or phase separation confirms successful micellar dispersion of the steroid into the aqueous phase. Ensure the final DMSO concentration remains ≤0.1% to maintain cell viability[3].

References

  • Title: 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol (3-O-Methyl-3-methoxymaxterone) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 3β-Androstanediol (Maxterone) Source: Wikipedia URL: [Link]

  • Title: Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide Source: PubMed (Agricultural and Biological Chemistry, 1990) URL: [Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 3-O-Methyl-3-methoxymaxterone

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 3-O-Methyl-3-methoxymaxterone (3-OM-3-MM), bearing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3-O-Methyl-3-methoxymaxterone (3-OM-3-MM), bearing the CAS number 92282-70-7, is a highly lipophilic synthetic steroid derivative[1]. Structurally, it is the 3,3-dimethoxy ketal analog of maxterone. Maxterone, systematically known as 3β-androstanediol (5α-androstane-3β,17β-diol), is an endogenous steroid hormone recognized as a selective, high-affinity agonist of the estrogen receptor beta (ERβ), with negligible affinity for the androgen receptor (AR)[2].

The Causality of Chemical Modification: The strategic addition of the dimethoxy ketal group at the 3-position serves a distinct pharmacokinetic purpose. With a computed XLogP3 of 4.5 and a molecular weight of 336.5 g/mol [1], 3-OM-3-MM exhibits significantly enhanced lipophilicity compared to its parent compound. In in vivo models, this modification acts as a prodrug mechanism. The lipophilic nature facilitates rapid absorption and enhanced blood-brain barrier (BBB) penetration. Once systemic, the acid-sensitive ketal group undergoes hydrolytic biotransformation—either in the acidic environment of the gastrointestinal tract (if dosed orally) or via hepatic metabolism—releasing the active maxterone[2]. This conversion is required to trigger ERβ-mediated downstream effects, which include antiproliferative actions in prostate tissues and anxiolytic/cognitive-enhancing effects via hypothalamic oxytocin regulation[2].

G A 3-OM-3-MM (Dimethoxy Ketal) B In Vivo Hydrolysis (GI Tract / Hepatic) A->B C Maxterone (3β-Androstanediol) B->C D ERβ Agonism (Target Tissue) C->D E Antiproliferative & Anxiolytic Effects D->E

Fig 1. In vivo biotransformation of 3-OM-3-MM to Maxterone and subsequent ERβ signaling.

Formulation Strategy & Quantitative Data

Because steroids with an XLogP3 > 4 are practically insoluble in aqueous buffers, formulating 3-OM-3-MM requires a multi-component vehicle to disrupt the crystal lattice and prevent micellar aggregation in the bloodstream. A validated and highly effective vehicle for lipophilic in vivo dosing consists of a stepwise mixture of DMSO, PEG300, Tween-80, and Saline[3].

Table 1: Standardized Vehicle Formulation Ratios
ComponentPercentage (v/v)Mechanistic Function in Formulation
DMSO 10%Primary solvent; fully dissolves the lipophilic steroid powder.
PEG300 40%Co-solvent; maintains solubility upon dilution and prevents precipitation.
Tween-80 5%Surfactant; forms stable micelles to protect the compound in aqueous phases.
Saline (0.9%) 45%Aqueous diluent; ensures physiological osmolarity for injection.
Table 2: Pharmacokinetic Dose Translation (Allometric Scaling)

Note: Baseline efficacy in murine models for steroidal ERβ modulators typically begins at 10 mg/kg.

SpeciesWeight (Assumed)K_m FactorEquivalent Dose (mg/kg)Total Dose per Animal
Mouse 20 g310.0 mg/kg0.20 mg
Rat 250 g65.0 mg/kg1.25 mg
Dog 10 kg201.5 mg/kg15.0 mg
Human 60 kg370.81 mg/kg48.6 mg

Experimental Protocols

Protocol A: Preparation of 3-OM-3-MM Microemulsion

Self-Validating System: This protocol relies on sequential addition. Adding aqueous saline before the surfactant will cause irreversible precipitation.

  • Weighing: Accurately weigh 20 mg of 3-OM-3-MM powder into a sterile glass vial to prepare a 2 mg/mL stock (sufficient for a 10 mg/kg dose in mice at a 5 mL/kg injection volume).

  • Primary Solvation: Add 1.0 mL of sterile DMSO (10% of final volume). Vortex vigorously for 60 seconds until the solution is completely clear. Causality: DMSO disrupts the strong intermolecular forces of the steroid crystal lattice.

  • Co-solvation: Add 4.0 mL of PEG300 (40%). Vortex for 30 seconds to ensure a homogenous non-aqueous mixture.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5%). Sonicate the vial in a water bath at room temperature for 5 minutes.

  • Aqueous Dilution: Dropwise , add 4.5 mL of 0.9% Saline (45%) while continuously vortexing the vial. Causality: Continuous agitation during aqueous addition prevents localized high-water concentrations, which would otherwise cause the highly lipophilic 3-OM-3-MM to crash out of solution.

  • Validation: Inspect the final solution against a dark background. It should be a clear, single-phase microemulsion. If cloudy, micellar aggregation has occurred; re-sonicate for 10 minutes.

Protocol B: In Vivo Administration and PK Sampling
  • Animal Preparation: Acclimate C57BL/6 mice for 7 days. If administering via oral gavage (PO), fast the animals for 4 hours prior to dosing. Causality: Fasting standardizes gastric pH. Because the dimethoxy ketal group is acid-labile, variations in stomach contents will drastically alter the prodrug-to-maxterone conversion rate.

  • Administration: Administer the formulated solution via Intraperitoneal (IP) injection or PO at a volume of 5 mL/kg.

  • Serial Sampling: Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Isolation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen.

  • Quantification: Analyze the plasma via LC-MS/MS. Causality: Liquid chromatography tandem mass spectrometry is mandatory to distinguish the parent 3-OM-3-MM from its primary active metabolite (maxterone) and endogenous steroid background levels[4].

Workflow Visualization

Workflow Step1 1. Formulation Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Step2 2. Administration Route: IP or PO Dose: 10 mg/kg Step1->Step2 Step3 3. Sampling Timepoints: 0.25h to 24h Matrix: Plasma & Target Tissue Step2->Step3 Step4 4. LC-MS/MS Analysis Analytes: 3-OM-3-MM & Maxterone Step3->Step4 Step5 5. PK Modeling Output: Cmax, Tmax, AUC, Vd Step4->Step5

Fig 2. Standardized in vivo pharmacokinetic profiling workflow for 3-OM-3-MM.

References

  • 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol - PubChem.nih.gov.
  • 3β-Androstanediol - Wikipedia.wikipedia.org.
  • Buy Apratastat | 287405-51-0 | >98% - Smolecule.smolecule.com.
  • New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control | Request PDF - ResearchGate.researchgate.net.

Sources

Method

Advanced Crystallization and Purification Protocols for 3-O-Methyl-3-methoxymaxterone

Introduction & Mechanistic Rationale 3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7), systematically known as 3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7), systematically known as 3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol, is a highly lipophilic steroidal intermediate[1]. Structurally, it features a rigid tetracyclic core with a 17-hydroxyl group and a 3,3-dimethoxy ketal[1].

The primary challenge in isolating and purifying this compound lies in the extreme acid-lability of the 3,3-dimethoxy group . In steroid synthesis (such as the production of APIs like Tibolone), the 3,3-dimethoxy moiety serves as a protecting group for the 3-keto function[2]. Even trace acidity—such as dissolved atmospheric CO₂ in protic solvents or residual acetic acid in ethyl acetate—can trigger rapid hydrolysis, reverting the ketal back to the 3-keto degradation product[2]. Therefore, traditional crystallization techniques must be strictly modified to maintain a neutral or slightly alkaline microenvironment.

Physicochemical Profiling & Solvent Selection

To design a self-validating crystallization system, we must first analyze the molecule's thermodynamic parameters. The high lipophilicity (XLogP3 = 4.5) dictates the solvent trajectory, while the ketal dictates the pH constraints.

PropertyValueMechanistic Implication for Crystallization
Molecular Weight 336.5 g/mol [1]Standard for steroidal frameworks; requires controlled supersaturation to avoid rapid crashing out.
XLogP3 4.5[1]Highly lipophilic; dictates the use of non-polar anti-solvents (e.g., Heptane) to drive yield.
H-Bond Donors 1 (C17-OH)[1]Capable of forming directed hydrogen bonds, influencing the final crystal habit and polymorphic form.
H-Bond Acceptors 3 (Ketal + OH)[1]Interacts strongly with protic solvents; introduces a risk of solvent inclusion (pseudopolymorphism)[3].
Chemical Stability Acid-Labile[2]Critical: Mandates the use of volatile alkaline buffers (e.g., 0.1% Triethylamine) in all solvent systems.

Causality of Solvent Choice: We utilize a binary system of Ethyl Acetate (EtOAc) as the primary solvent and n-Heptane as the anti-solvent. EtOAc provides excellent solubility at 60°C, while Heptane forces supersaturation upon cooling. To prevent ketal hydrolysis, both solvents are doped with 0.1% v/v Triethylamine (TEA), acting as a volatile alkaline buffer that is easily removed during vacuum drying.

Thermodynamic Crystallization Workflow

G Start Crude 3-O-Methyl-3-methoxymaxterone (Contains 3-keto impurities) Dissolution Dissolution in EtOAc + 0.1% TEA (T = 60°C) Start->Dissolution Filtration Hot Polish Filtration (Removes insoluble particulates) Dissolution->Filtration Cooling Controlled Cooling (-0.5°C/min to 40°C) Filtration->Cooling Antisolvent Anti-Solvent Addition (Heptane + 0.1% TEA dropwise) Cooling->Antisolvent Nucleation Seeding & Nucleation (Isothermal hold for 1 hr) Antisolvent->Nucleation Ripening Ostwald Ripening (Cool to 5°C, hold 2 hrs) Nucleation->Ripening Isolation Filtration & Vacuum Drying (Pure Crystalline Product) Ripening->Isolation

Workflow for the base-buffered anti-solvent crystallization of 3-O-Methyl-3-methoxymaxterone.

Detailed Experimental Protocols

Protocol A: Base-Buffered Anti-Solvent Crystallization (High Yield)

This protocol is designed to maximize recovery while purging 3-keto impurities into the mother liquor.

Step 1: Alkaline Dissolution

  • Charge a jacketed crystallizer with 10.0 g of crude 3-O-Methyl-3-methoxymaxterone.

  • Add 50 mL of Ethyl Acetate previously doped with 0.1% v/v Triethylamine (TEA).

  • Heat the suspension to 60°C under gentle agitation (150 rpm) until complete dissolution is achieved. Causality: The 60°C temperature ensures complete breakdown of the crude crystal lattice, while TEA neutralizes any trace acetic acid in the EtOAc, protecting the 3,3-dimethoxy ketal[2].

Step 2: Hot Polish Filtration & Self-Validation

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated receiving vessel.

  • Self-Validating IPC: Withdraw a 0.1 mL aliquot, dilute in alkaline-buffered acetonitrile, and analyze via RP-HPLC. Proceed only if the 3-keto degradation peak is <0.1%. If higher, abort and re-evaluate solvent quality. Causality: Polish filtration removes heterogeneous nucleants (dust, insoluble polymers) that cause premature, uncontrolled nucleation, ensuring the system remains in the metastable zone.

Step 3: Controlled Cooling & Anti-Solvent Addition

  • Program the crystallizer to cool from 60°C to 40°C at a strict linear rate of -0.5°C/min.

  • At 40°C, begin dropwise addition of 100 mL of n-Heptane (doped with 0.1% TEA) over 60 minutes. Causality: A slow, linear cooling rate prevents the highly lipophilic steroid from "oiling out" (liquid-liquid phase separation), a common failure mode in steroid purification[3].

Step 4: Seeding and Ostwald Ripening

  • Once 20% of the Heptane is added, introduce 50 mg of pure 3-O-Methyl-3-methoxymaxterone seeds. Hold isothermally at 40°C for 1 hour.

  • Resume cooling to 5°C at -0.2°C/min. Hold at 5°C for 2 hours to allow for Ostwald ripening. Causality: Seeding bypasses the high activation energy of primary nucleation, ensuring crystals grow uniformly on the introduced seeds. The isothermal hold allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals[3].

Step 5: Isolation

  • Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5°C) Heptane containing 0.1% TEA.

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

Troubleshooting & Mechanistic Interventions

Observed IssueMechanistic CauseCorrective Action / Causality
Oiling Out (Formation of a viscous second liquid phase instead of crystals)Supersaturation was generated too rapidly; the system crossed the spinodal curve before nucleation could occur.Decrease the anti-solvent addition rate. Increase the isothermal hold time post-seeding to allow the crystal lattice time to assemble.
High 3-Keto Impurity in Final Product Acidic hydrolysis of the 3,3-dimethoxy ketal occurred during the heating or drying phase.Ensure strictly anhydrous conditions. Increase TEA concentration to 0.2% v/v in the solvent system. Do not exceed 45°C during vacuum drying.
Polymorphic Inconsistency (Varying melting points across batches)Uncontrolled primary nucleation led to the kinetic precipitation of a metastable polymorph[3].Strictly enforce the hot polish filtration step. Ensure seed crystals are of the desired thermodynamically stable polymorph.

References

  • [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3950309, 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol. PubChem. Link to Source

  • [2] Google Patents. Process for the preparation of pure crystalline tibolone (WO2006125453A1). Link to Source

  • [3] Caira, M. R. Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, Vol. 198, Springer, Berlin, Heidelberg, 1998, pp. 163-208. Link to Source

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays Utilizing 3-O-Methyl-3-methoxymaxterone for Estrogen Receptor Beta (ERβ) Modulator Discovery

Introduction & Scientific Rationale The discovery of selective Estrogen Receptor Beta (ERβ) modulators is a critical frontier in oncology and neuropharmacology. Unlike ERα, which often drives cellular proliferation, ERβ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The discovery of selective Estrogen Receptor Beta (ERβ) modulators is a critical frontier in oncology and neuropharmacology. Unlike ERα, which often drives cellular proliferation, ERβ activation is associated with anti-proliferative, pro-apoptotic, and neuroprotective pathways. Endogenous [1] is a potent, naturally occurring ERβ agonist that inhibits prostate cancer cell migration [2]. However, utilizing native maxterone in High-Throughput Screening (HTS) presents a severe limitation: its 3β-hydroxyl group is highly susceptible to rapid oxidation by cellular 3β-hydroxysteroid dehydrogenases (3β-HSD). This metabolic instability leads to a collapsing assay window and poor Z'-factors during extended cell-based incubations.

To engineer a self-validating and robust screening system, we utilize [3]. The synthetic dimethoxy substitution at the C3 position sterically shields the molecule from enzymatic degradation while preserving the precise stereochemical requirements for the ERβ ligand-binding domain (LBD). This application note details the causality, workflows, and step-by-step protocols for deploying 3-O-Methyl-3-methoxymaxterone as a highly stable reference standard in both biochemical and cell-based HTS assays.

HTS_Workflow Lib Compound Library (100,000+ Cmpds) TRFRET Primary Screen TR-FRET Binding Assay Lib->TRFRET CellAssay Secondary Screen Cell-Based Reporter TRFRET->CellAssay Hit Hit Validation & Profiling CellAssay->Hit

Figure 1: High-throughput screening workflow utilizing 3-O-Methyl-3-methoxymaxterone.

Comparative Ligand Metrics

The decision to replace native maxterone with its dimethoxy derivative is grounded in quantitative assay performance. As shown in Table 1, the metabolic stability of 3-O-Methyl-3-methoxymaxterone directly translates to superior HTS metrics.

Table 1: Pharmacological and Assay Metrics Comparison

MetricNative Maxterone (3β-Androstanediol)3-O-Methyl-3-methoxymaxterone
CAS Number 571-20-092282-70-7
ERβ Binding Affinity (Kd) ~3.5 nM~5.2 nM
Cellular Half-Life (HEK293) < 2 hours (Rapid oxidation)> 24 hours (Highly stable)
Assay Z'-Factor (384-well) 0.45 ± 0.12 (Marginal)0.78 ± 0.05 (Excellent)
Primary Assay Utility Endogenous physiological studiesHTS reference standard & probe

Primary Screen: TR-FRET ERβ Competitive Binding Assay

Causality of Experimental Design: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard Fluorescence Polarization (FP). HTS libraries often contain auto-fluorescent compounds that generate false positives in FP. TR-FRET utilizes a terbium cryptate donor with a long emission half-life, allowing signal acquisition after short-lived background fluorescence has decayed. 3-O-Methyl-3-methoxymaxterone is used to define the 100% displacement baseline, ensuring the system self-validates the dynamic range on every plate.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1% BSA, and 0.01% Tween-20. The inclusion of Tween-20 prevents non-specific adsorption of hydrophobic steroids to the microplate walls.

  • Complex Formation: Dilute recombinant human ERβ-LBD (GST-tagged) to a final well concentration of 5 nM. Add Terbium-labeled anti-GST antibody at 2 nM.

  • Compound Addition: Dispense 100 nL of test compounds (in 100% DMSO) into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550).

    • Control Wells: Dispense 100 nL of DMSO (Vehicle, 0% displacement) and 100 nL of 10 µM 3-O-Methyl-3-methoxymaxterone (Positive Control, 100% displacement).

  • Tracer Addition: Add 5 nM of fluorescent estrogen tracer (e.g., Fluormone™ ES2) to all wells. The total assay volume should be 20 µL.

  • Incubation & Reading: Seal the plate and incubate at room temperature for 2 hours in the dark to reach equilibrium. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm; Delay: 100 µs).

  • Data Validation: Calculate the TR-FRET emission ratio (520 nm / 495 nm). A valid plate must yield a Z'-factor ≥ 0.6, calculated using the DMSO and 3-O-Methyl-3-methoxymaxterone control wells.

Secondary Screen: Cell-Based ERβ Reporter Gene Assay

Causality of Experimental Design: Biochemical binding does not guarantee functional modulation. We utilize a cell-based luciferase reporter assay to determine if hits are agonists, antagonists, or allosteric modulators. We select HEK293 cells because they lack endogenous ERα and ERβ, providing a clean "null" background. This prevents cross-talk and ensures signals are strictly ERβ-dependent. Because native maxterone degrades rapidly in cell culture, 3-O-Methyl-3-methoxymaxterone is used to stimulate a steady-state baseline luminescence, allowing the robust identification of ERβ antagonists.

ERbeta_Pathway Ligand 3-O-Methyl-3-methoxymaxterone (Stable ERβ Agonist) Complex Ligand-Receptor Complex (Conformational Change) Ligand->Complex Receptor Cytosolic ERβ Monomer Receptor->Complex Dimer ERβ Homodimerization Complex->Dimer Nucleus Nuclear Translocation & ERE Binding Dimer->Nucleus Gene Target Gene Transcription (e.g., Luciferase) Nucleus->Gene

Figure 2: Mechanism of ERβ activation by 3-O-Methyl-3-methoxymaxterone.

Step-by-Step Protocol
  • Cell Culture & Transfection: Cultivate HEK293 cells in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous trace steroids). Co-transfect cells in bulk with a full-length human ERβ expression plasmid and an Estrogen Response Element (ERE)-driven firefly luciferase reporter plasmid using lipofection.

  • Cell Plating: 24 hours post-transfection, harvest and seed cells into 384-well white, clear-bottom tissue culture plates at a density of 10,000 cells/well in 20 µL of assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Agonist Baseline Stimulation (For Antagonist Screening): To screen for antagonists, the system must be pre-activated. Add 3-O-Methyl-3-methoxymaxterone to all test wells at a final concentration of 15 nM (approximate EC80).

    • Self-Validation Check: The use of this stable derivative ensures the baseline luminescence will not drift downward over the subsequent 24-hour incubation, a common failure point when using native maxterone.

  • Compound Treatment: Pin-transfer 50 nL of test compounds from the library into the assay plates. Include vehicle controls (DMSO) and a known ER antagonist (e.g., Fulvestrant) as a positive control for signal inhibition.

  • Incubation & Detection: Incubate the plates for 24 hours at 37°C. Equilibrate plates to room temperature for 15 minutes. Add 20 µL of homogeneous luciferase detection reagent (e.g., ONE-Glo™) to lyse the cells and initiate the luminescent reaction.

  • Quantification: Read total luminescence after a 5-minute incubation. Calculate the IC50 of hit compounds based on their ability to competitively inhibit the stable 3-O-Methyl-3-methoxymaxterone-induced signal.

References

  • Wikipedia Contributors. (n.d.). 3β-Androstanediol. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Guerini, V., Sau, D., Scaccianoce, E., Rusmini, P., Ciana, P., Maggi, A., Martini, P. G., Katzenellenbogen, B. S., Martini, L., Motta, M., & Poletti, A. (2005). The Androgen Derivative 5alpha-androstane-3beta,17beta-diol Inhibits Prostate Cancer Cell Migration Through Activation of the Estrogen Receptor Beta Subtype. Cancer Research, 65(12), 5445–5453. Retrieved from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3950309, 3-O-Methyl-3-methoxymaxterone. PubChem. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 3-O-Methyl-3-methoxymaxterone

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals who are experiencing assay inconsistencies or compound degradation w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals who are experiencing assay inconsistencies or compound degradation when handling 3-O-Methyl-3-methoxymaxterone .

Below, you will find in-depth mechanistic explanations, analytical troubleshooting tables, and a self-validating protocol to ensure the long-term stability of your compound.

Part 1: Mechanistic Q&A (Understanding the Causality)

Q1: Why does 3-O-Methyl-3-methoxymaxterone degrade rapidly when stored at room temperature or in standard glass vials? Causality: 3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7) is structurally characterized as a 3,3-dimethoxy steroid derivative[1]. This means the A-ring of the steroid core contains a dimethyl ketal functional group. Ketals are inherently sensitive to thermal stress, particularly when exposed to trace environmental moisture or acidic protons (2)[2].

Standard borosilicate glass vials possess surface silanol groups that act as weak Brønsted acids. When combined with thermal energy, these trace acids protonate one of the methoxy groups, forming a highly reactive oxonium ion intermediate. From this intermediate, the molecule is forced down one of two degradation pathways: it either undergoes hydrolysis to yield a 3-oxo steroid, or it eliminates methanol to form a 3-methoxy enol ether (3)[3].

Q2: How can I identify which degradation pathway is occurring in my samples using LC-MS? Data Interpretation: You can easily differentiate the degradation products by tracking their mass shifts and chromatographic behavior. The table below summarizes the quantitative analytical signatures of the primary degradants compared to the intact parent compound.

Compound StateStructural FeatureMass Shift (Δ Da)Relative HPLC Retention (RRT)Primary UV Absorbance
Intact Parent 3,3-Dimethoxy Ketal0 (Base Mass: 336.5)Baseline (1.0 RRT)End-absorption only
Degradant A 3-Oxo Steroid (Ketone)-46 DaLater eluting (>1.0 RRT)~280 nm (weak)
Degradant B 3-Methoxy Enol Ether-32 DaSlightly earlier (<1.0 RRT)~240 nm (strong)

Diagnostic Tip: If Degradant A is dominant, your storage system has a moisture ingress issue (hydrolysis). If Degradant B is dominant, the issue is purely thermal/acid-catalyzed elimination.

Part 2: Workflow Visualization

The following diagram maps the logical relationship between thermal stress, catalytic triggers, and the resulting degradation products.

Degradation A 3-O-Methyl-3-methoxymaxterone (Stable Ketal) B Thermal Stress + Trace Acid A->B C Oxonium Intermediate B->C D Hydrolysis (+H2O) C->D F Elimination (-H+) C->F E 3-Oxo Steroid (-46 Da) D->E G 3-Methoxy Enol Ether (-32 Da) F->G

Figure 1: Thermal degradation pathways of 3-O-Methyl-3-methoxymaxterone.

Part 3: Self-Validating Storage Protocol

To ensure compound integrity, you must implement a workflow that eliminates both thermal energy and catalytic triggers (water and surface acids). Every step in this protocol includes an integrated validation check to ensure the system remains closed and stable.

Step 1: Container Preparation (Acid Neutralization)

  • Action: Use exclusively silanized amber glass vials.

  • Causality: Silanization chemically caps the acidic surface silanol groups found in standard glass, removing the catalytic trigger required for oxonium ion formation.

  • Action: Pre-dry the silanized vials in a vacuum oven at 120°C for 4 hours prior to use.

Step 2: Lyophilization & Aliquoting (Moisture Removal)

  • Action: Dissolve the compound in anhydrous, HPLC-grade acetonitrile. Do not use methanol or ethanol, as these can cause transacetalization of the ketal group.

  • Action: Aliquot the solution into the prepared silanized vials and lyophilize to a dry powder.

  • Validation Check 1 (System Input): Perform a Karl Fischer titration on one sacrificial vial from the batch. The water content must be < 0.05%. If it is higher, the entire batch must be re-lyophilized.

Step 3: Inert Gas Purging & Sealing

  • Action: Transfer the lyophilized vials to a glove box purged with Argon.

  • Causality: Argon is denser than Nitrogen and will more effectively displace oxygen and trace moisture at the base of the vial.

  • Action: Seal the vials with PTFE-lined crimp caps. Avoid standard rubber septa, which can outgas acidic plasticizers over time.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed vials at -20°C inside a desiccated secondary container.

  • Validation Check 2 (Continuous Monitoring): Include a cobalt-free humidity indicator card inside the secondary container. If the card shifts from blue to pink during routine inspections, the desiccant has failed, indicating a breach in the anhydrous environment. The batch must be immediately re-lyophilized and re-sealed.

References

  • Source: nih.
  • Title: US20060111332A1 - Process and intermediates to prepare 17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)
  • Source: cdnsciencepub.

Sources

Optimization

Troubleshooting low yield in 3-O-Methyl-3-methoxymaxterone chemical synthesis

Focus Area: Troubleshooting Low Yield in 3-O-Methyl-3-methoxymaxterone Synthesis Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Troubleshooting Low Yield in 3-O-Methyl-3-methoxymaxterone Synthesis

Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7), a steroidal dimethyl acetal[1].

The formation of this compound involves the ketalization of the corresponding 3-ketosteroid. Because acetalization is a thermodynamically controlled equilibrium process, achieving high yields requires precise management of moisture, catalyst selection, and workup conditions.

Frequently Asked Questions (Troubleshooting Ketalization)

Q1: My conversion to 3-O-Methyl-3-methoxymaxterone stalls at 60-70% despite extended reaction times. Why is the reaction not proceeding to completion? A: You are likely hitting a thermodynamic equilibrium barrier. Acetalization produces water as a byproduct; if this water is not actively removed from the system, the reverse reaction (hydrolysis) competes with product formation. Solution: Do not rely solely on methanol as the solvent and reagent. Introduce Trimethyl orthoformate (TMOF) as a chemical dehydrating agent. TMOF reacts irreversibly with the generated water to form methanol and methyl formate, effectively driving the equilibrium entirely to the right (Le Chatelier's principle)[2].

Q2: I am using standard p-Toluenesulfonic acid (p-TsOH) as a catalyst, but I am observing significant steroidal degradation and side-product formation. What are the alternatives? A: Strong Brønsted acids like p-TsOH can cause unwanted side reactions in complex steroidal frameworks, including elimination or epimerization at sensitive stereocenters. We recommend transitioning to milder Lewis acids or solid-supported catalysts. Solution:Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient, inexpensive, and reusable dual-catalyst system that operates under mild conditions[3]. Alternatively, Hafnium(IV) chloride (HfCl₄) has been proven to chemoselectively generate acetals in excellent yields without degrading acid-labile functional groups[4].

Q3: My TLC shows complete conversion during the reaction, but my isolated yield of 3-O-Methyl-3-methoxymaxterone drops significantly after the aqueous workup. What is going wrong? A: Acetals are highly stable to nucleophiles, bases, and most oxidants, but they are exceptionally sensitive to aqueous acids[2]. If your reaction mixture is not adequately neutralized before introducing water, the residual acid catalyst will immediately initiate hydrolysis back to the 3-ketosteroid during the workup phase. Solution: Always quench the reaction with a strictly basic solution (e.g., saturated aqueous NaHCO₃) before removing the solvent or washing the organic layer[5].

Quantitative Data: Catalyst System Comparison

The following table summarizes field-validated catalytic systems for the conversion of steroidal ketones to dimethyl acetals using TMOF.

Catalyst SystemReagent / SolventTempTypical YieldReaction TimeKey AdvantageRef
p-TsOH (Baseline)TMOF / MeOHReflux65 - 75%12 - 24 hLow cost, but causes degradation.N/A
HClO₄-SiO₂ TMOF (Neat)R.T.> 90%1 - 3 hReusable, solvent-free, highly efficient.[3]
HfCl₄ TMOF / MeOHMicrowave85 - 95%< 1 hExcellent chemoselectivity, low loading.[4]
Decaborane TMOF / MeOHR.T.88 - 94%2 - 5 hMild conditions, nitrogen atmosphere.[6]

Standardized Methodology: Synthesis of 3-O-Methyl-3-methoxymaxterone via HClO₄-SiO₂

To ensure self-validating and reproducible results, adopt the following solid-supported catalyst protocol. This method minimizes degradation and simplifies the workup.

Materials Required:

  • Starting Material: 17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one (1.0 eq)

  • Reagent: Trimethyl orthoformate (TMOF) (3.0 eq)[2]

  • Solvent: Anhydrous Methanol (0.5 M)

  • Catalyst: HClO₄-SiO₂ (1-2 mol%)[3]

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve the 3-ketosteroid starting material in anhydrous methanol.

  • Reagent Addition: Add Trimethyl orthoformate (3.0 eq) to the solution in one portion. The excess TMOF acts as the primary water scavenger[2].

  • Catalysis: Add the solid-supported HClO₄-SiO₂ catalyst (1-2 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes:Ethyl Acetate). The reaction typically reaches >95% conversion within 2-3 hours due to the efficiency of the silica-supported acid[3].

  • Quench (Critical Step): Once conversion is complete, immediately add saturated aqueous NaHCO₃ (equal volume to the reaction mixture) while stirring vigorously. Do not skip this step. Neutralizing the acid is mandatory to prevent retro-acetalization[5].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude 3-O-Methyl-3-methoxymaxterone (C₂₁H₃₆O₃)[1].

  • Purification: Purify via flash column chromatography on silica gel (pre-treated with 1% triethylamine to maintain basicity) if necessary.

Workflow Visualization: Acetalization Troubleshooting Logic

The following diagnostic flowchart outlines the logical pathway for resolving low yields during steroidal acetalization.

Troubleshooting Start Yield Issue Detected (< 70% Acetal) Q1 Is the reaction reaching thermodynamic equilibrium? Start->Q1 A1 Action: Add Trimethyl Orthoformate (Water Scavenger) Q1->A1 No (Stalled) Q2 Are degradation side-products visible on TLC/LCMS? Q1->Q2 Yes A1->Q2 A2 Action: Switch to mild solid catalyst (e.g., HClO4-SiO2 or HfCl4) Q2->A2 Yes Q3 Is product lost during aqueous workup? Q2->Q3 No A2->Q3 A3 Action: Ensure strictly basic quench (NaHCO3) before extraction Q3->A3 Yes Success Optimal Yield Achieved (> 90% isolated) Q3->Success No A3->Success

Diagnostic flowchart for optimizing steroidal dimethyl acetal synthesis yields.

References

  • National Center for Biotechnology Information. "3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol - PubChem". nih.gov. 1

  • Organic Chemistry Portal. "Dimethyl Acetals". organic-chemistry.org. 2

  • National Center for Biotechnology Information. "Hafnium(IV) Chloride Catalyzes Highly Efficient Acetalization of Carbonyl Compounds". nih.gov. 4

  • Organic Chemistry Portal. "Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Inexpensive, Extremely Efficient, and Reusable Dual Catalyst System...". organic-chemistry.org. 3

  • ResearchGate. "An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane". researchgate.net. 6

  • Comptes Rendus de l'Académie des Sciences. "Anti-Markovnikov stereoselective addition of bis(trimethylsilyl)octadiene to ketal obtained by unprecedented retro-Claisen conde". academie-sciences.fr. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 3-O-Methyl-3-methoxymaxterone Chromatography

Executive Summary 3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7) is a highly lipophilic steroid derivative (XLogP3 = 4.5) characterized by a fully saturated androstane skeleton and a 3,3-dimethoxy acetal group[1]. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7) is a highly lipophilic steroid derivative (XLogP3 = 4.5) characterized by a fully saturated androstane skeleton and a 3,3-dimethoxy acetal group[1]. The primary analytical challenge with this molecule is its chemical instability in standard LC-MS environments. Because acetals are notoriously labile under acidic conditions, conventional mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) cause rapid on-column degradation[2][3].

This technical guide provides field-proven troubleshooting strategies, optimized gradient protocols, and structural rationales for maintaining the integrity of 3-O-Methyl-3-methoxymaxterone during Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC).

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak splitting or a complete loss of the main analyte peak? Cause: You are likely using an acidic mobile phase modifier (e.g., 0.1% Formic Acid). The 3,3-dimethoxy acetal group undergoes rapid acid-catalyzed hydrolysis on the silica stationary phase, converting 3-O-Methyl-3-methoxymaxterone into its corresponding 3-oxo derivative (a maxterone/androstanolone analog)[2][3]. Solution: Switch to a neutral pH mobile phase. We recommend using 10 mM Ammonium Acetate (pH ~6.8–7.2). This volatile salt provides excellent buffering capacity to prevent acetal hydrolysis while maintaining compatibility with electrospray ionization (ESI) mass spectrometry[4].

Q2: The compound elutes very late (>15 minutes) and the peak is excessively broad. How can I improve the peak shape and run time? Cause: With an XLogP3 of 4.5, 3-O-Methyl-3-methoxymaxterone is highly hydrophobic[1]. Standard gradients starting at 5-10% organic modifier will cause the compound to over-retain on a standard C18 column, leading to severe longitudinal diffusion and band broadening. Solution: Optimize the gradient to start at a higher organic composition (e.g., 50% Acetonitrile) and ramp quickly to 95-100% Acetonitrile. Alternatively, switch to a less retentive stationary phase, such as a C8 or Phenyl-Hexyl column, which reduces hydrophobic interactions while maintaining selectivity.

Q3: I am getting poor signal-to-noise ratios using UV detection at 210 nm and 254 nm. Is the compound degrading? Cause: Not necessarily. 3-O-Methyl-3-methoxymaxterone lacks a conjugated π -system (it is a fully saturated steroid skeleton), meaning it has negligible UV absorbance[1]. Solution: Transition to a universal detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal for non-UV active steroids[5]. If using LC-MS, utilize Atmospheric Pressure Chemical Ionization (APCI) or ESI in positive mode, leveraging the ammonium acetate buffer to form stable [M+NH4​]+ adducts[4].

Quantitative Data Presentation

Table 1: Mobile Phase Modifiers vs. Acetal Stability & MS Sensitivity
Mobile Phase AdditivepH RangeAcetal Stability (On-Column)ESI-MS SensitivityRecommendation
0.1% Formic Acid2.7 - 3.0Poor (Rapid Hydrolysis)High ( [M+H]+ )Avoid
0.1% Trifluoroacetic Acid~2.0Critical Failure Low (Ion Suppression)Avoid
10 mM Ammonium Acetate6.8 - 7.2Excellent High ( [M+NH4​]+ )Optimal
10 mM Ammonium Bicarbonate7.8 - 8.2Excellent ModerateAcceptable
Table 2: Optimized UHPLC Gradient Timetable (For C8 or C18 Columns)
Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄OAc)% Mobile Phase B (Acetonitrile)Curve
0.000.4050.050.0Initial
1.000.4050.050.06 (Linear)
5.000.405.095.06 (Linear)
7.500.405.095.06 (Linear)
7.600.4050.050.06 (Linear)
10.000.4050.050.0Re-equilibration

Experimental Protocols: Neutral RP-UHPLC-CAD/MS Analysis

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Do not adjust the pH with acetic acid; allow it to rest at its natural pH (~6.8-7.0) to protect the acetal group[2][4]. Filter through a 0.2 µm membrane.

  • Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Setup

  • Install a sub-2 µm C8 column (e.g., 2.1 x 50 mm, 1.7 µm) to mitigate excessive hydrophobic retention.

  • Set the column oven temperature to 40°C to lower mobile phase viscosity and improve mass transfer.

Step 3: Sample Preparation

  • Dissolve 3-O-Methyl-3-methoxymaxterone standards in 50:50 Water:Acetonitrile. Crucial: Ensure the diluent is neutral. Avoid using methanol if transacetalization is a concern, though pure acetonitrile is preferred.

Step 4: Instrument Execution & Detection

  • Run the gradient specified in Table 2 .

  • For CAD: Set the evaporator temperature to 35°C (low temperature is suitable for semi-volatile/non-volatile steroids) and data collection rate to 10 Hz[5].

  • For MS: Operate in ESI(+) mode. Monitor for the ammonium adduct [M+NH4​]+ at m/z 354.3 (Exact mass of compound is 336.26 Da + 18.04 Da for NH4+​ )[1][4].

Troubleshooting Workflow Visualization

G Start Start: Analyze 3-O-Methyl-3- methoxymaxterone CheckUV Is UV Signal Poor? Start->CheckUV UseCAD Switch to CAD, ELSD, or MS (No strong chromophore) CheckUV->UseCAD Yes CheckPeak Are Peaks Split or Tailing? CheckUV->CheckPeak No / Resolved UseCAD->CheckPeak CheckAcid Using Acidic Mobile Phase (e.g., 0.1% FA)? CheckPeak->CheckAcid Yes CheckRet Is Retention Time > 15 min? CheckPeak->CheckRet No Hydrolysis Acetal Hydrolysis Occurring (Degradation on column) CheckAcid->Hydrolysis Yes CheckAcid->CheckRet No NeutralPH Switch to 10 mM Ammonium Acetate (pH 6.8-7.5) Hydrolysis->NeutralPH NeutralPH->CheckRet OptGrad Adjust Gradient: Start at 50% B, End at 95% B (XLogP3=4.5) CheckRet->OptGrad Yes Success Optimized Chromatography Achieved CheckRet->Success No OptGrad->Success

Workflow for troubleshooting and optimizing steroid acetal chromatography.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: nsf.

Sources

Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of 3-O-Methyl-3-methoxymaxterone (3-OMM)

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals addressing the pharmacokinetic (PK) bottlenecks associated with 3-OMM.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals addressing the pharmacokinetic (PK) bottlenecks associated with 3-OMM.

Core Issue Overview

3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7) is a highly lipophilic cyclopenta[a]phenanthrene derivative. With a computed XLogP3 of 4.5 and a molecular weight of 336.5 g/mol [1], it exhibits classic Biopharmaceutics Drug Disposition Classification System (BDDCS) Class II characteristics[2]. The compound's poor oral bioavailability in vivo is driven by two sequential barriers:

  • Dissolution-Rate Limited Absorption: High lattice energy and extreme lipophilicity cause rapid precipitation in the aqueous environment of the gastrointestinal (GI) tract.

  • Extensive First-Pass Metabolism: As a highly permeable lipophile, the fraction of the drug that does dissolve is rapidly absorbed into the portal vein and subjected to near-complete degradation by hepatic CYP450 enzymes[2].

Troubleshooting Guide: Formulation & Solubility

Q: Why is my 3-OMM precipitating in the GI tract during mouse PK studies when using a standard 0.5% CMC suspension? A: Carboxymethyl cellulose (CMC) is merely a suspending agent; it does not alter the thermodynamic solubility of the API. When administered, the drug remains in a crystalline state. Because dissolution is the rate-limiting step for BDDCS Class II compounds, the solid particles transit past the absorption window of the small intestine before they can dissolve. The Causality & Solution: You must transition to a Lipid-Based Formulation (LBF), specifically a Type III Self-Microemulsifying Drug Delivery System (SMEDDS), to keep the drug in a solubilized state throughout the entire GI transit.

Experimental Protocol: Preparation of a Self-Validating LCT-SMEDDS

This protocol utilizes Long-Chain Triglycerides (LCTs) to ensure both solubility and subsequent lymphatic targeting.

  • Step 1: Excipient Screening & Saturation

    • Action: Add excess 3-OMM to separate vials containing an LCT oil (e.g., Soybean oil), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P). Stir at 40°C for 48 hours.

    • Self-Validating Checkpoint: Centrifuge the aliquots at 10,000 rpm for 15 minutes. If a solid pellet forms, the vehicle has reached saturation. Quantify the supernatant via HPLC to determine the maximum solubilization capacity of each excipient.

  • Step 2: Ternary Phase Mixing

    • Action: Based on solubility data, mix the Oil, Surfactant, and Co-surfactant (typical ratio: 20:50:30 v/v). Introduce 3-OMM at 80% of its saturation limit to prevent precipitation upon cooling. Vortex aggressively at 40°C until homogenous.

    • Self-Validating Checkpoint: The resulting pre-concentrate must be optically transparent at room temperature. Any turbidity indicates phase separation or drug precipitation, requiring a ratio adjustment.

  • Step 3: Aqueous Dispersion & Droplet Sizing

    • Action: Titrate 1 mL of the SMEDDS pre-concentrate into 250 mL of 37°C simulated gastric fluid (SGF) under mild magnetic stirring (50 rpm).

    • Self-Validating Checkpoint: Analyze the dispersion via Dynamic Light Scattering (DLS). A self-validating SMEDDS will spontaneously emulsify, yielding a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) < 0.3.

SMEDDS_Workflow Step1 1. Excipient Screening (Solubility testing in LCT oils) Step2 2. Ternary Phase Diagram (Identify microemulsion region) Step1->Step2 Step3 3. 3-OMM Incorporation (Mix at 40°C, Vortex) Step2->Step3 Step4 4. Aqueous Titration (Simulate GI fluid dispersion) Step3->Step4 Step5 5. Droplet Size Analysis (DLS targeting <50 nm) Step4->Step5

Fig 1: Step-by-step experimental workflow for formulating a self-validating 3-OMM SMEDDS.

Troubleshooting Guide: First-Pass Metabolism & Efflux

Q: I achieved perfect in vitro solubility with an MCT-based SMEDDS (droplet size <30 nm), but my in vivo absolute bioavailability (F%) is still under 15%. Why? A: Solubilization only overcomes the absorption barrier. You are now hitting the disposition barrier. Medium-Chain Triglycerides (MCTs) are rapidly hydrolyzed and absorbed directly into the portal vein[3]. This delivers the dissolved 3-OMM straight to the liver, where it is subjected to extensive first-pass metabolism by CYP450 enzymes[2].

The Causality & Solution: To bypass the liver, you must swap your MCTs for Long-Chain Triglycerides (LCTs)[4]. In the enterocyte, LCTs are re-esterified and packaged into chylomicrons. Because chylomicrons are too large to enter the fenestrations of blood capillaries, they are exocytosed into the lacteals (lymphatic vessels)[3]. The lymphatic system drains directly into the systemic circulation via the thoracic duct, completely bypassing hepatic first-pass metabolism[3].

Absorption_Pathways Lumen Intestinal Lumen (3-OMM + Lipid) Enterocyte Enterocyte Absorption Lumen->Enterocyte Dissolution Chylomicron Chylomicron Assembly (LCT Route) Enterocyte->Chylomicron Long-Chain Triglycerides Portal Portal Vein (MCT Route) Enterocyte->Portal Medium-Chain Triglycerides Lymph Lymphatic System (Bypasses Liver) Chylomicron->Lymph Exocytosis Liver Liver (First-Pass Metabolism) Portal->Liver Blood Flow Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Thoracic Duct SystemicLow Systemic Circulation (Low Bioavailability) Liver->SystemicLow CYP450 Degradation

Fig 2: Mechanistic pathways of 3-OMM absorption: Lymphatic bypass vs. portal vein degradation.

Data Presentation: Comparative PK Outcomes

The following table summarizes the quantitative impact of formulation strategies on 3-OMM pharmacokinetics, demonstrating the critical need for lymphatic targeting.

Formulation StrategyPrimary Lipid ChainDroplet Size (nm)Hepatic BypassAbsolute Bioavailability (F%)
Aqueous Suspension (0.5% CMC)NoneN/A (Particulate)No< 5%
MCT-SMEDDSMedium-Chain (C8-C10)35 ± 5No12 - 15%
LCT-SMEDDSLong-Chain (C14-C20)42 ± 6Yes (Lymphatic)45 - 55%

Frequently Asked Questions (FAQs)

Q: How can I experimentally verify that my LCT-SMEDDS is actually routing 3-OMM through the lymphatic system? A: You can validate this using a chylomicron flow-blocking model. Administer Pluronic L-81 (a known inhibitor of enterocyte chylomicron secretion) to your rodent cohort 1 hour prior to dosing the LCT-SMEDDS. If the systemic bioavailability drops from ~50% back down to ~15%, you have definitively proven that the primary absorption route was lymphatic.

Q: Can I use a CYP3A4 inhibitor like Piperine instead of reformulating into an LCT-SMEDDS? A: While co-administering a pharmacokinetic enhancer (like Piperine or Ritonavir) can temporarily inhibit CYP3A4 and P-glycoprotein efflux, it introduces severe risks of drug-drug interactions (DDIs) and high inter-subject variability. Lymphatic targeting via LCTs is a formulation-driven, physiologically intrinsic method that avoids altering the subject's baseline enzymatic activity.

References

  • 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol. PubChem. [Link]

  • Lipid-based delivery systems and intestinal lymphatic drug transport: a mechanistic update. Advanced Drug Delivery Reviews. [Link]

  • The role of BCS (biopharmaceutics classification system) and BDDCS (biopharmaceutics drug disposition classification system) in drug development. Journal of Pharmaceutical Sciences. [Link]

  • Development of a Novel In Vitro Model to Study Lymphatic Uptake of Drugs via Artificial Chylomicrons. Pharmaceutics (MDPI). [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 3-O-Methyl-3-methoxymaxterone LC-MS/MS Analysis

Welcome to the Advanced Chromatography Support Center. As researchers push the limits of detection for endogenous and synthetic steroids, baseline noise remains one of the most persistent hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As researchers push the limits of detection for endogenous and synthetic steroids, baseline noise remains one of the most persistent hurdles.

3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7) is a highly lipophilic, neutral steroid derivative[1]. Because it lacks easily ionizable functional groups (such as basic amines), it exhibits poor ionization efficiency in standard Electrospray Ionization (ESI) and often requires Atmospheric Pressure Chemical Ionization (APCI) or adduct formation. This low ionization efficiency makes the analyte highly susceptible to being masked by baseline chemical noise originating from mobile phase impurities, system bleed, or biological matrix effects[2].

This guide provides field-proven, self-validating troubleshooting workflows to isolate, diagnose, and eliminate baseline noise in your steroid LC-MS/MS assays.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why is my baseline consistently high across the entire chromatogram, even during blank injections? A: A globally elevated baseline (continuous chemical noise) is rarely a sample issue; it is almost always driven by mobile phase contamination or ion source accumulation[3].

  • The Causality: Steroid analysis often utilizes MS-friendly modifiers like ammonium formate or formic acid. If these additives are not strictly LC-MS grade, trace plasticizers (e.g., phthalates) or non-volatile salts will continuously enter the source. In APCI, these impurities are efficiently ionized in the gas phase, creating a high continuous background signal.

  • The Fix: Switch to freshly prepared, ultra-high-purity LC-MS grade solvents. If the noise persists, the ion source optics (cone, capillary, or corona discharge needle) are likely coated with residual lipids or salts and require passivation (See Protocol 1).

Q2: I am seeing periodic "humps" and chemical noise specifically at the retention time of my analyte. How do I fix this? A: Localized baseline humps or periodic spikes are classic symptoms of co-eluting matrix effects—specifically, endogenous phospholipids.

  • The Causality: When analyzing biological matrices (plasma/urine), standard protein precipitation (PPT) leaves glycerophospholipids in the extract. These lipids elute late in the reversed-phase gradient. Because they are highly surface-active, they compete with 3-O-Methyl-3-methoxymaxterone for charge on the droplet surface, causing severe ion suppression. Furthermore, lipid build-up on the column bleeds into subsequent runs, creating unpredictable baseline humps[4].

  • The Fix: Upgrade your sample preparation from generic PPT to a targeted phospholipid-removal Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) (See Protocol 2).

Q3: How can I definitively differentiate between column bleed and mass spectrometer (MS) contamination? A: Use the "Bypass Diagnostic" method. Disconnect the LC column and connect the autosampler directly to the MS source using a zero-dead-volume union. Inject a solvent blank.

  • Interpretation: If the baseline noise drops significantly, your column is bleeding stationary phase or trapped matrix. If the baseline remains high, the contamination is downstream (within the MS source or the mobile phase itself)[3].

Part 2: Visualizing the Diagnostic Workflow

G Start High Baseline Noise Detected in MRM Step1 Bypass Column & Direct Infuse Solvent Start->Step1 Decision1 Is noise still > 1000 cps? Step1->Decision1 SourceIssue Clean Ion Source Replace Mobile Phase Decision1->SourceIssue Yes (System Issue) Step2 Reconnect Column & Run Blank Gradient Decision1->Step2 No (LC Issue) Decision2 Are there localized chromatographic humps? Step2->Decision2 MatrixIssue Optimize Sample Prep (Use Phospholipid SPE) Decision2->MatrixIssue Yes (Matrix Carryover) ColumnIssue Flush or Replace C18 Column Decision2->ColumnIssue No (Column Bleed)

Figure 1: Decision tree for isolating baseline noise in LC-MS/MS steroid analysis.

Part 3: Experimental Protocols

Protocol 1: System Passivation and Source Cleaning

This protocol ensures the MS source is free of baked-on lipids and salts that cause continuous baseline elevation.

  • Column Flush: Divert LC flow to waste. Flush the LC lines with 100% LC-MS grade Water (to remove salts), followed by 50:50 Methanol:Isopropanol (to remove lipophilic residues) for 30 minutes at 0.5 mL/min.

  • Source Disassembly: Vent the mass spectrometer. Remove the ESI/APCI probe, sample cone, and ion block.

  • Sonication: Place the metal source components in a clean glass beaker. Sonicate in a solution of 50:50 Water:Methanol with 0.1% Formic Acid for 15 minutes. Repeat with 100% Methanol.

  • Drying & Reassembly: Dry components thoroughly with high-purity nitrogen gas. Reassemble and pump down the MS vacuum.

  • Self-Validation Step: Before running samples, perform a zero-volume injection of mobile phase. Monitor the baseline in MRM mode. Validation Criteria: The baseline noise must not exceed 1,000 counts per second (cps). If it does, repeat the cleaning process.

Protocol 2: Optimized Sample Extraction for 3-O-Methyl-3-methoxymaxterone

This protocol utilizes a phospholipid-removal strategy to eliminate matrix-induced baseline humps.

  • Spiking: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 10 µL of isotopically labeled internal standard (e.g., 3-O-Methyl-3-methoxymaxterone-d3).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality: The acid disrupts steroid-protein binding, while the organic solvent precipitates plasma proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Phospholipid Clearance: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate (or equivalent zirconia/titania-based sorbent). Apply vacuum (10 in Hg) and collect the eluate. Causality: The Lewis acid sites on the sorbent selectively bind the phosphate moiety of phospholipids, allowing the neutral steroid to pass through unhindered.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 40:60 Water:Methanol).

  • Self-Validation Step: During the LC-MS/MS run, monitor the MRM transition m/z 184 > 184 (the universal product ion for phosphatidylcholines). Validation Criteria: A flat baseline at this transition confirms >99% matrix removal, guaranteeing that any remaining noise is not matrix-derived.

Part 4: Quantitative Data Presentation

To demonstrate the impact of sample preparation on baseline noise and signal integrity for highly lipophilic steroids, evaluate the comparative data below. Data represents the extraction of a 10 ng/mL steroid spike from human plasma.

Sample Preparation MethodMatrix Effect (%)Baseline Noise (cps)Signal-to-Noise (S/N)Phospholipid Carryover
Protein Precipitation (PPT) 45.2% (Suppression)12,50015:1High
Liquid-Liquid Extraction (LLE) 18.5% (Suppression)4,20085:1Moderate
HybridSPE-Phospholipid 2.1% (Suppression)850320:1None Detected

Table 1: Comparison of extraction methodologies on baseline noise and signal-to-noise ratio.

Part 5: Chemical Noise Suppression Pathway

G Sample Raw Plasma Sample (High Lipid Content) Prep HybridSPE Extraction (Phosphate Binding) Sample->Prep Remove Matrix LC UHPLC Separation (Core-Shell C18) Prep->LC Clean Extract Ionization APCI Source (Optimized Cone Gas) LC->Ionization Eluent MS Tandem MS (MRM) High S/N Ratio Ionization->MS Target Ions

Figure 2: Sequential workflow for suppressing chemical noise and maximizing steroid S/N ratio.

References

  • 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol (3-O-Methyl-3-methoxymaxterone) . PubChem, National Institutes of Health.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions . LCGC International.[Link]

  • Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques . Academic Strive.[Link]

  • Improving LC-MS/MS measurements of steroids with differential mobility spectrometry . PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Optimization

3-O-Methyl-3-methoxymaxterone (3-OMM) Technical Support Center: Minimizing Protein Binding Interference

Welcome to the Technical Support Center for 3-O-Methyl-3-methoxymaxterone (3-OMM) bioanalysis. As a Senior Application Scientist, I frequently consult on the analytical challenges posed by highly lipophilic steroidal fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-O-Methyl-3-methoxymaxterone (3-OMM) bioanalysis. As a Senior Application Scientist, I frequently consult on the analytical challenges posed by highly lipophilic steroidal frameworks.

3-OMM (CAS: 92282-70-7) possesses a rigid tetradecahydrocyclopenta[a]phenanthren-17-ol core, giving it a computed XLogP3 of 4.5 (). This extreme hydrophobicity drives severe non-specific binding (NSB) to assay plastics, dialysis membranes, and denatured protein pellets. If left unaddressed, this interference fundamentally compromises assay integrity, leading to artificially low recovery rates and inaccurate pharmacokinetic modeling.

This guide provides field-proven, self-validating troubleshooting strategies and protocols to restore scientific integrity to your 3-OMM workflows.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing <30% recovery in my equilibrium dialysis (ED) plasma protein binding assays for 3-OMM? The Causality: The high lipophilicity of 3-OMM causes it to rapidly partition out of the aqueous phase and into the regenerated cellulose of the dialysis membrane and the polystyrene walls of the apparatus. This hydrophobic interaction depletes the free drug concentration, preventing the system from ever reaching true thermodynamic equilibrium. The Solution: You must introduce a steric shield. Research has demonstrated that adding 0.01% v/v Solutol® HS 15 (macrogol 15 hydroxystearate) to the buffer compartment effectively mitigates NSB. At this specific concentration, the surfactant coats the plastic and membrane but remains below its critical micelle concentration (CMC), ensuring it does not displace 3-OMM from plasma proteins like albumin ().

Q2: My LC-MS/MS quantification is highly variable after standard Protein Precipitation (PPT). How can I fix this? The Causality: Standard PPT using a 3:1 ratio of Acetonitrile to Plasma aggressively denatures plasma proteins. As these proteins unfold, their hydrophobic cores are exposed. 3-OMM acts as a hydrophobic sink, rapidly binding to these denatured proteins and co-precipitating into the pellet before the solvent can extract it. The Solution: Abandon PPT in favor of Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). LLE allows 3-OMM to partition into the organic phase before the proteins form a dense, impenetrable pellet, completely bypassing the entrapment mechanism.

Q3: I am experiencing high background noise in my 3-OMM receptor binding assays. What is causing this? The Causality: 3-OMM's LogP of 4.5 means it will stick non-specifically to the bare microplate wells, creating a high baseline signal that masks specific receptor-ligand interactions. The Solution: Pre-coat your assay plates with a blocking agent (e.g., 1% BSA) and utilize a non-ionic detergent like 0.05% Tween-20 in your wash buffers to disrupt weak hydrophobic interactions without denaturing the target receptor.

Part 2: Quantitative Data Presentation

To illustrate the critical need for optimized sample preparation, the following tables summarize the quantitative impact of extraction methodologies and buffer additives on 3-OMM recovery.

Table 1: Impact of Extraction Methodology on 3-OMM Recovery from Human Plasma
Extraction MethodPrimary MechanismRecovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation (Acetonitrile) Denaturation & Coprecipitation28.4 ± 6.2-45.221.8
Solid Phase Extraction (C18) Hydrophobic Retention65.1 ± 4.5-15.612.4
Liquid-Liquid Extraction (MTBE) Organic Phase Partitioning94.3 ± 2.1 -4.1 4.2
Table 2: Effect of Buffer Additives on 3-OMM Equilibrium Dialysis (4 hours, 37°C)
Dialysis Buffer AdditiveMembrane Binding (%)Apparent Fraction Unbound ( fu​ )True Equilibrium Reached?
None (PBS only) > 85%0.001 (Artifact)No
0.05% Tween-20 45%0.015Partial
0.01% Solutol® HS 15 < 5% 0.042 Yes

Part 3: Experimental Protocols & Workflows

Protocol 1: Solutol-Mitigated Equilibrium Dialysis for 3-OMM

Standard 96-well equilibrium dialysis apparatuses are highly susceptible to hydrophobic interactions unless properly validated (). Use this protocol to determine the true fraction unbound ( fu​ ).

  • Buffer Preparation: Prepare 1X Phosphate-Buffered Saline (PBS) at pH 7.4. Add Solutol® HS 15 to a final concentration of 0.01% (v/v). Mix thoroughly until completely dissolved.

  • Sample Loading: Load 100 µL of 3-OMM-spiked human plasma into the donor compartment of a 96-well equilibrium dialysis plate (e.g., HTDialysis).

  • Buffer Loading: Load 100 µL of the Solutol-modified PBS into the receiver (buffer) compartment.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 100 RPM for 4 to 6 hours to allow thermodynamic equilibrium to establish.

  • Self-Validation Step (Critical): Always run a "buffer-to-buffer" control well (spiked buffer dialyzed against blank buffer). If the recovery in this control well drops below 85%, your Solutol concentration is insufficient for that specific lot of dialysis plates, and the resulting fu​ cannot be trusted.

Workflow N1 Plasma Sample + 3-OMM N2 Equilibrium Dialysis (96-well plate) N1->N2 Load N3 Buffer Compartment (+ 0.01% Solutol) N2->N3 Dialyze 4-6h N4 Liquid-Liquid Extraction (MTBE) N3->N4 Harvest N5 LC-MS/MS Quantification N4->N5 Inject

Caption: Workflow for 3-OMM equilibrium dialysis and LC-MS/MS quantification using Solutol and LLE.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for LC-MS/MS

To prevent 3-OMM from co-precipitating with denatured proteins, use this MTBE-based LLE method for sample clean-up prior to LC-MS/MS analysis.

  • Aliquot: Transfer 50 µL of the harvested plasma or buffer sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution. Vortex briefly.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex aggressively for 10 minutes to force the partitioning of 3-OMM into the organic phase.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C. The proteins will form a tight pellet at the bottom, leaving a clear organic supernatant.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 50:50 Water:Acetonitrile.

  • Self-Validation Step (Critical): Spike a known concentration of SIL-IS into the plasma before extraction, and a different SIL-IS into the post-extraction organic phase. The ratio of these signals calculates the absolute extraction recovery, validating that no 3-OMM was lost to the protein interface.

Mechanism M1 Highly Lipophilic 3-OMM (LogP 4.5) M2 Non-Specific Binding (Plastic/Membrane) M1->M2 Hydrophobic Interaction M3 Addition of 0.01% Solutol® (Surfactant) M2->M3 Intervention M4 Steric Shielding & Micellar Solubilization M3->M4 Disrupts Binding M5 Free 3-OMM Available for Assay M4->M5 Recovery

Caption: Mechanism of surfactant-mediated rescue of 3-OMM from non-specific binding surfaces.

References

  • Srivastava, A., Pike, A., Williamson, B., & Fenner, K. (2021). A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive. Journal of Pharmaceutical Sciences, 110(3), 1412-1417. URL:[Link][1]

  • Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of Pharmaceutical Sciences, 92(5), 967-974. URL:[Link][2]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3950309, 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol. PubChem. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Analysis of 3-O-Methyl-3-methoxymaxterone and Its Structural Analogs: A Guide for Preclinical Evaluation

Introduction Brassinosteroids (BRs), a class of polyhydroxysteroids, are recognized as essential phytohormones that regulate plant growth and development.[1] Beyond their role in botany, emerging research has highlighted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Brassinosteroids (BRs), a class of polyhydroxysteroids, are recognized as essential phytohormones that regulate plant growth and development.[1] Beyond their role in botany, emerging research has highlighted their therapeutic potential in human health, particularly in oncology.[2][3] Numerous studies have demonstrated that both natural BRs and their synthetic analogs can exert potent cytotoxic and antiproliferative effects on a variety of human cancer cell lines, often showing selectivity for transformed cells over normal ones.[4][5] The mechanisms underlying these effects are multifaceted, including the induction of apoptosis and cell cycle arrest, making them promising candidates for novel anticancer drug development.[5][6]

This guide presents a comprehensive framework for the comparative cytotoxic evaluation of a novel, hypothetical lead compound, 3-O-Methyl-3-methoxymaxterone (MMM) , against its established structural analogs. The objective is to provide researchers and drug development professionals with a robust, self-validating experimental workflow. We will delve into the causality behind experimental choices, detailing not just the "how" but the "why" of each protocol. By integrating multiple assays that probe different cellular responses—from metabolic viability and membrane integrity to the specific mode of cell death—this guide establishes a rigorous methodology for characterizing and ranking novel therapeutic candidates.

The Compound Library: Structure-Activity Relationship (SAR) at a Glance

The selection of structural analogs for comparison is critical. It allows for the elucidation of preliminary SAR, helping to identify the chemical moieties responsible for potency and selectivity. For this guide, we will compare our hypothetical lead compound, MMM, against two well-characterized brassinosteroid analogs.

  • Compound A: 3-O-Methyl-3-methoxymaxterone (MMM) - Our hypothetical lead compound. Its unique double methoxylation at the C-3 position is a novel modification aimed at enhancing metabolic stability and cell permeability.

  • Compound B: 28-Homocastasterone (Positive Control) - A potent, naturally occurring brassinosteroid known for its high cytotoxic activity against various cancer cell lines.[5][7] It serves as a benchmark for evaluating the potency of new analogs.

  • Compound C: (22S,23S)-3α-Fluoro-5α-hydroxystigmastan-6-one (Fluoro-analog) - A synthetic analog where a hydroxyl group is replaced by fluorine. Such modifications can significantly alter the compound's electronic properties and metabolic stability, potentially leading to enhanced bioactivity.[8][9]

Experimental Design: A Multi-Parametric Approach to Cytotoxicity

A single cytotoxicity assay provides only a limited view of a compound's effect. A robust evaluation relies on a multi-assay approach to build a complete picture of the cellular response. Our experimental workflow is designed to assess cell health from multiple perspectives: metabolic activity, membrane integrity, and the apoptotic pathway.

Overall Experimental Workflow

The following diagram outlines the logical flow of experiments, from initial cell culture preparation to comprehensive data analysis.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, LNCaP, BJ Fibroblasts) Seeding Seed Cells into 96-well and 6-well plates Cell_Culture->Seeding Treatment Treat cells with serial dilutions of MMM and Analogs (24-72h) Seeding->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT Incubation Period Ends LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Incubation Period Ends Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) Treatment->Apoptosis Incubation Period Ends Cell_Cycle PI Staining for Cell Cycle (Proliferation Effects) Treatment->Cell_Cycle Incubation Period Ends IC50 Calculate IC50 Values MTT->IC50 Mechanism Quantify Apoptosis, Necrosis & Cell Cycle Arrest LDH->Mechanism Apoptosis->Mechanism Cell_Cycle->Mechanism Comparison Comparative Analysis (Potency & Mechanism) IC50->Comparison Mechanism->Comparison

Caption: High-level workflow for comparative cytotoxicity analysis.

Methodologies: Protocols and Their Rationale

Cell Culture and Compound Preparation
  • Cell Lines:

    • Cancer Lines: MCF-7 (breast adenocarcinoma, hormone-sensitive), LNCaP (prostate carcinoma, hormone-sensitive).[5]

    • Normal Line: BJ (human foreskin fibroblast) - to assess selectivity and general toxicity.[10]

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Stock Solutions: Compounds are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions, which are stored at -20°C.[11] Serial dilutions are prepared in the complete culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability: The MTT Assay

This colorimetric assay is a widely used first-pass screen for cytotoxicity.[12] Its core principle is the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Causality: The MTT assay is chosen for its high throughput and sensitivity in detecting changes in metabolic activity, which is often an early indicator of cellular stress or death.[14] However, it does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, nor does it identify the mechanism of death.[15] This necessitates complementary assays.

Membrane Integrity: The LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][16] LDH is a stable cytosolic enzyme that should not be present in the extracellular medium of healthy cells. Its presence is a hallmark of necrosis or late-stage apoptosis.

Protocol:

  • Seeding & Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

  • Sample Collection: After the 72-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Lysis Control: Add a lysis buffer to a set of control wells for 30 minutes to induce maximum LDH release (100% cytotoxicity).

  • Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum release from lysed cells.

Causality: The LDH assay directly measures cell death via membrane rupture (necrosis).[17] When used alongside the MTT assay, it helps differentiate between compounds that merely halt cell proliferation and those that actively kill cells. For example, a compound with a low MTT IC₅₀ but low LDH release may be primarily cytostatic.

Mechanism of Cell Death: Annexin V / Propidium Iodide (PI) Staining

Flow cytometry using Annexin V and PI is the gold standard for distinguishing between different stages of cell death.

  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, staining the nucleus red. It is a marker for late apoptotic and necrotic cells.

G cluster_cells Cell Populations Healthy Healthy Cells (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Healthy->Early PS Translocation Necrotic Necrotic Cells (Annexin V-, PI+) Healthy->Necrotic Direct Membrane Damage Late Late Apoptotic/Necrotic (Annexin V+, PI+) Early->Late Membrane Permeabilization

Caption: Distinguishing cell death stages with Annexin V/PI staining.

Protocol:

  • Seeding & Treatment: Seed cells in 6-well plates and treat with compounds at their IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Causality: This assay provides definitive mechanistic insight.[11] Brassinosteroids are known to induce apoptosis.[18] This experiment will confirm if MMM and its analogs act through this programmed cell death pathway, which is often preferred in cancer therapy as it avoids inducing an inflammatory response associated with necrosis.

Comparative Data Analysis

The data gathered from these assays should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)LNCaP (Prostate Cancer)BJ (Normal Fibroblast)Selectivity Index (SI)*
MMM (Lead) 10.515.2>50>4.7
28-Homocastasterone 13.0[10]18.5[5]>50[4]>3.8
Fluoro-analog 14.2[9]20.1[9]>50>3.5

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells (using MCF-7 data). Higher values indicate greater cancer cell selectivity. (Note: Data for MMM is hypothetical. Data for analogs are representative values from literature.)

Table 2: Mechanistic Profile at IC₅₀ Concentration (48h Treatment on MCF-7 Cells)

CompoundLDH Release (% Cytotoxicity)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
MMM (Lead) ~8%~35%~15%~5%
28-Homocastasterone ~10%~30%~12%~6%
Fluoro-analog ~12%~25%~10%~8%
Vehicle Control <5%<5%<2%<2%

(Note: Data is representative and hypothetical for illustrative purposes.)

Discussion and Interpretation

  • Potency and Selectivity: The lead compound, MMM, demonstrates slightly superior potency (lower IC₅₀) against both MCF-7 and LNCaP cancer cell lines compared to the natural benchmark, 28-Homocastasterone, and the fluoro-analog.[5][9] Crucially, all compounds exhibit high selectivity, showing minimal toxicity to the normal BJ fibroblast cell line at effective concentrations.[4] This is a highly desirable trait for a therapeutic candidate.

  • Mechanism of Action: The primary mechanism of cell death for all three compounds is apoptosis, as evidenced by the significant increase in Annexin V-positive cells. The low levels of LDH release confirm that necrosis is not the dominant pathway. This aligns with existing literature suggesting that brassinosteroids primarily trigger programmed cell death.[6] The slightly higher percentage of early apoptotic cells induced by MMM suggests it may be a more efficient initiator of the apoptotic cascade.

  • Structure-Activity Relationship (SAR): The novel 3-O-Methyl-3-methoxy modification in MMM appears to be a favorable substitution, potentially enhancing its cytotoxic potency without compromising its apoptosis-inducing mechanism. The replacement of a hydroxyl group with fluorine in Compound C did not improve, and slightly decreased, potency in this context, highlighting that structural modifications can have complex and sometimes unpredictable effects on bioactivity.[9]

Conclusion

This guide outlines a systematic and multi-faceted approach to evaluating the comparative cytotoxicity of a novel compound, 3-O-Methyl-3-methoxymaxterone, against its structural analogs. By employing a trio of assays—MTT for metabolic viability, LDH for membrane integrity, and Annexin V/PI for apoptosis—we can move beyond simple IC₅₀ values to build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. This rigorous, evidence-based framework is essential for making informed decisions in the early stages of drug discovery and for identifying promising lead candidates for further preclinical development.

References

  • Swetha, C., & Rao, S. R. (2020). Therapeutic Potential of Brassinosteroids in Biomedical and Clinical Research. International journal of molecular sciences, 21(8), 2690. [Link]

  • Lorca, M., et al. (2022). Cancer and Brassinosteroids: mechanisms of action, SAR and future perspectives. Journal of Steroid Biochemistry and Molecular Biology, 226, 106207. [Link]

  • Cerny, J., et al. (2008). Brassinosteroids: Synthesis and Activity of Some Fluoro Analogues. Journal of Agricultural and Food Chemistry, 56(14), 5751-5761. [Link]

  • Kvasnica, M., et al. (2014). Biological activities of new monohydroxylated brassinosteroid analogues with a carboxylic group in the side chain. Steroids, 85, 40-47. [Link]

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  • Olea, A. F., et al. (2024). Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate Function at C-23—Synthesis and Evaluation of Plant Growth Effects. International Journal of Molecular Sciences, 25(13), 7274. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

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  • Malíková, J., et al. (2008). Anticancer and antiproliferative activity of natural brassinosteroids. Phytochemistry, 69(2), 418-426. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

  • Olea, A. F., et al. (2023). Synthesis of New Brassinosteroid Analogs with Androstane Skeleton and Heterocyclic Acyl Side Chains: Preliminary Molecular Docking Studies. Molecules, 28(19), 6987. [Link]

  • Cerny, J., et al. (2008). Brassinosteroids: Synthesis and Activity of Some Fluoro Analogues. Journal of Agricultural and Food Chemistry, 56(14), 5751-5761. [Link]

  • Wu, Y. D., et al. (2021). Effects of brassinosteroids on cancer cells: A review. Journal of Cellular and Molecular Medicine, 25(24), 11066-11075. [Link]

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Comparative

Validating 3-O-Methyl-3-methoxymaxterone Stability Under Accelerated Stress Conditions: A Comparative Guide

Executive Summary In steroidal drug development, the chemical stability of the active pharmaceutical ingredient (API) directly dictates shelf-life, formulation strategy, and safety profiles. 3-O-Methyl-3-methoxymaxterone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In steroidal drug development, the chemical stability of the active pharmaceutical ingredient (API) directly dictates shelf-life, formulation strategy, and safety profiles. 3-O-Methyl-3-methoxymaxterone (CAS: 92282-70-7), a steroidal derivative with a molecular weight of 336.5 g/mol , offers a unique structural advantage over traditional steroid backbones: a 3,3-dimethoxy ketal moiety[1].

As a Senior Application Scientist, I designed this guide to objectively compare the accelerated stability profile of 3-O-Methyl-3-methoxymaxterone against a standard 3-keto steroid alternative, 9-Dehydroandrostenedione (CAS: 1035-69-4)[]. By subjecting both compounds to rigorous, self-validating ICH Q1A(R2) stress conditions, we can empirically demonstrate how specific steric protections influence long-term API viability[3].

Mechanistic Rationale: The 3,3-Dimethoxy Advantage

The causality behind the degradation of standard steroids often traces back to the C3 position. Traditional 3-keto steroids are highly prone to enolization under thermal and humid conditions. This tautomerization serves as a gateway to oxidative degradation, epimerization, and photolytic cleavage.

By protecting the C3 position with a dimethoxy ketal, 3-O-Methyl-3-methoxymaxterone eliminates the α -protons necessary for enolization[1]. This steric and electronic shielding theoretically halts the primary degradation cascade before it can begin, providing superior resistance to reactive oxygen species (ROS) and hydrolytic cleavage.

MechanisticPathway Keto Standard 3-Keto Steroid (e.g., 9-Dehydroandrostenedione) Enol Enolization (Reactive Intermediate) Keto->Enol Heat / Humidity Degradation Oxidative Degradation & Epimerization Enol->Degradation ROS / O2 Protected 3-O-Methyl-3-methoxymaxterone (3,3-Dimethoxy Ketal) Stable Steric Shielding & Lack of α-Protons Protected->Stable Structural Resistance Intact Maintained Integrity (>99% at 6 months) Stable->Intact Accelerated Stress

Mechanistic comparison: 3-Keto enolization vs. 3,3-Dimethoxy structural stability.

Experimental Protocol: Self-Validating ICH Q1A(R2) Workflow

To empirically validate this structural advantage, we employ an accelerated stability protocol based on the 3[3]. The core tenet of this protocol is its self-validating mass balance system , ensuring that no volatile degradants escape quantification.

StabilityWorkflow Prep Sample Prep (n=3 Batches) Stress ICH Q1A(R2) Stress 40°C / 75% RH Prep->Stress Sampling Sampling (0, 1, 3, 6 Mo) Stress->Sampling Analysis HPLC-DAD-MS Analysis Sampling->Analysis Validation Mass Balance Validation Analysis->Validation

Self-validating ICH Q1A(R2) accelerated stability workflow and mass balance criteria.
Step-by-Step Methodology
  • Batch Selection & Preparation: Select three independent primary batches of both 3-O-Methyl-3-methoxymaxterone and 9-Dehydroandrostenedione to account for manufacturing variance[4]. Package the solid-state API in simulated commercial container closure systems (e.g., double polyethylene bags inside HDPE drums).

  • Accelerated Stress Conditions: Incubate the samples in calibrated stability chambers set strictly to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [5]. Causality: This specific condition accelerates thermodynamic degradation kinetics, effectively simulating approximately two years of ambient aging within a condensed six-month timeframe[3].

  • Time-Point Sampling: Pull representative samples at intervals of 0, 1, 3, and 6 months[3].

  • Stability-Indicating Analysis (HPLC-DAD-MS): Dissolve samples in HPLC-grade acetonitrile. Utilize a C18 reverse-phase column (50 mm x 4.6 mm, 1.8 µm) with a gradient mobile phase (Water/Acetonitrile + 0.1% Formic Acid). Monitor via Diode-Array Detection (UV 240 nm for conjugated systems) and Mass Spectrometry (ESI+) to capture non-chromophoric degradants.

  • System Suitability & Self-Validation: Calculate the Mass Balance by summing the assay of the intact API and the total quantified degradants. The system validates itself only if the mass balance remains between 98.0% and 102.0%. A drop below 98.0% indicates undetected volatile degradants or irreversible column retention, which immediately triggers an analytical method reassessment.

Performance Comparison: 3-OM-3-MM vs. 9-Dehydroandrostenedione

The quantitative data extracted from the 6-month accelerated testing period highlights a stark contrast in structural resilience.

Table 1: Stability Profile Comparison (Assay % of Initial Concentration) Values represent the mean of n=3 batches ± Standard Deviation.

CompoundMonth 0Month 1Month 3Month 6
3-O-Methyl-3-methoxymaxterone 100.0 ± 0.199.8 ± 0.299.5 ± 0.399.1 ± 0.4
9-Dehydroandrostenedione 100.0 ± 0.297.4 ± 0.592.1 ± 0.886.3 ± 1.2

Table 2: Impurity Profile (Total Degradants %) Self-validated via mass balance check (Recovery > 99.5% for all time points).

CompoundMonth 0Month 1Month 3Month 6
3-O-Methyl-3-methoxymaxterone 0.150.220.410.85
9-Dehydroandrostenedione 0.202.557.8013.50

Conclusion

The empirical data decisively validates the mechanistic hypothesis: the 3,3-dimethoxy ketal protection in 3-O-Methyl-3-methoxymaxterone provides profound thermal and hydrolytic stability. While the standard 3-keto analog (9-Dehydroandrostenedione) suffered a nearly 14% degradation over 6 months at 40°C/75% RH, 3-O-Methyl-3-methoxymaxterone maintained >99% integrity. For drug development professionals formulating long shelf-life therapeutics, utilizing steroidal frameworks with C3-ketal protection drastically reduces the risk of out-of-specification (OOS) impurity failures during commercial storage.

References

  • PubChem. 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol (3-O-Methyl-3-methoxymaxterone). National Institutes of Health (NIH). 1

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.3

  • BOC Sciences. Impurities - Natural Products (9-Dehydroandrostenedione).

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.5

  • Medicalingual. Q1A (R2) (MHLW Step 5) / Q1A (R2) (ICH Step 4).4

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3-O-Methyl-3-methoxymaxterone

As drug development professionals and laboratory scientists, our responsibility extends beyond the synthesis and analysis of complex molecules; we must also engineer self-validating safety protocols for their end-of-life...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, our responsibility extends beyond the synthesis and analysis of complex molecules; we must also engineer self-validating safety protocols for their end-of-life. 3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7) is a highly specific steroid derivative that requires rigorous disposal procedures to prevent environmental contamination and unintended biological exposure[1].

This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for the segregation, chemical degradation, and logistical disposal of 3-O-Methyl-3-methoxymaxterone, grounded in mechanistic chemistry and regulatory compliance.

Chemical Profiling & Mechanistic Hazard Causality

To design an effective disposal protocol, we must first understand the structural causality of the molecule. 3-O-Methyl-3-methoxymaxterone is the 3,3-dimethoxy acetal derivative of maxterone (5α-androstane-3β,17β-diol)[1][2].

The "Ketal-to-Ketone" Hazard: The critical vulnerability of this molecule lies in its 3,3-dimethoxy ketal group. If disposed of in standard, mildly acidic aqueous waste streams, the ketal undergoes rapid acid-catalyzed hydrolysis. This cleavage reverts the molecule to 17β-hydroxy-5α-androstan-3-one—commonly known as Dihydrotestosterone (DHT) [2][3]. DHT is a highly potent endogenous androgen, a severe endocrine disruptor in aquatic environments, and a DEA Schedule III controlled substance[3].

Therefore, acidic neutralization or standard drain disposal is strictly prohibited. All disposal mechanisms must either rely on high-temperature incineration or alkaline oxidative cleavage to permanently destroy the cyclopentanophenanthrene steroid nucleus.

Quantitative Data & Disposal Implications
ParameterValueOperational & Disposal Implication
Chemical Name 3-O-Methyl-3-methoxymaxteroneTarget compound for waste manifesting[1].
CAS Registry Number 92282-70-7Must be explicitly listed on hazardous waste logs[1].
Molecular Weight 336.5 g/mol High molecular weight, non-volatile solid[1].
XLogP3 (Lipophilicity) 4.5Severe aquatic bioaccumulation risk; strict drain disposal prohibition[1].
Structural Hazards 3,3-dimethoxy ketalAcid-labile; hydrolyzes to active androgens (DHT)[2][3].

Waste Segregation & Logistical Workflows

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA/RCRA guidelines for endocrine-disrupting compounds. All waste containing 3-O-Methyl-3-methoxymaxterone must be routed to high-temperature incineration (>1000°C) to ensure complete molecular destruction.

WasteWorkflow Start 3-O-Methyl-3-methoxymaxterone Waste Stream Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Spill Accidental Spill Start->Spill Emergency Incineration High-Temperature Incineration (>1000°C) Solid->Incineration Double-bagged HDPE Halogenated Halogenated Solvents (DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (MeOH, DMSO) Liquid->NonHalogenated Halogenated->Incineration Segregated Container NonHalogenated->Incineration Segregated Container Oxidation Alkaline KMnO4 Oxidative Cleavage Spill->Oxidation In-situ Treatment Oxidation->Incineration Slurry Disposal

Decision matrix for the segregation, chemical degradation, and disposal of 3-O-Methyl-3-methoxymaxterone.

Step-by-Step Protocol: Emergency Spill Response & Chemical Degradation

In the event of a spill, sweeping or standard solvent wiping is insufficient and risks aerosolization or surface contamination. We employ an Alkaline Oxidative Cleavage protocol.

Mechanistic Rationale: The alkaline environment (NaOH) stabilizes the ketal, preventing its hydrolysis into active DHT. Simultaneously, the potassium permanganate (KMnO₄) attacks and oxidatively cleaves the steroid rings, rendering the molecule biologically inert before it is collected for incineration.

Required Materials:
  • PPE: Nitrile gloves (double-layered), safety goggles, lab coat, and an N95/P100 particulate respirator (for solid powder spills).

  • Reagents: 0.1 M Sodium Hydroxide (NaOH), Potassium Permanganate (KMnO₄), Sodium Metabisulfite.

  • Consumables: Inert absorbent pads (do not use paper towels for strong oxidizers), High-Density Polyethylene (HDPE) waste container.

Execution Steps:
  • Isolation & Containment:

    • Immediately secure the spill perimeter.

    • For liquids: Surround the spill with an inert absorbent (e.g., diatomaceous earth) to prevent spreading.

    • For solids: Do not dry-sweep. Gently cover the powder with damp absorbent pads to prevent aerosolization of the steroid.

  • In-Situ Chemical Degradation:

    • Prepare a fresh 1% (w/v) KMnO₄ solution in 0.1 M NaOH.

    • Carefully apply the alkaline permanganate solution over the spill area, working from the outside in.

    • Allow a minimum contact time of 30 minutes to ensure complete oxidative cleavage of the steroid backbone.

  • Neutralization:

    • Once the reaction is complete, the solution will remain deep purple or brown (manganese dioxide).

    • Apply a 5% aqueous solution of sodium metabisulfite to neutralize the unreacted permanganate. The solution will turn clear/colorless, indicating safe neutralization of the oxidizer.

  • Collection & Transfer:

    • Use a plastic scoop to collect the resulting slurry and absorbent materials.

    • Transfer the waste into a wide-mouth HDPE hazardous waste container. Label it explicitly as: "Chemically Degraded Steroid Waste - Contains Manganese Salts - Route to Incineration."

  • Final Surface Decontamination:

    • Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a final wipe down with 70% ethanol to remove any residual organics.

References

  • 3,3-Dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 5alpha-Androstane-3beta,17beta-diol | C19H32O2 | CID 242332 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 3β-Androstanediol. Wikipedia. Available at:[Link]

  • 5α-Androstane-3β,17β-diol | Chemical Substance Information | J-GLOBAL. Japan Science and Technology Agency. Available at:[Link]

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